Chemical structure and molecular properties of 4-Bromo-3-methylbenzofuran
This guide serves as a technical monograph on 4-Bromo-3-methylbenzofuran , a specialized heterocyclic building block used in the synthesis of bioactive pharmaceutical ingredients (APIs) and advanced organic materials.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical monograph on 4-Bromo-3-methylbenzofuran , a specialized heterocyclic building block used in the synthesis of bioactive pharmaceutical ingredients (APIs) and advanced organic materials.[1]
[2]
CAS Registry Number: 286837-17-0
Molecular Formula: C
Part 1: Structural Identity & Physicochemical Profile[1][3]
Core Chemical Data
The following table consolidates the fundamental identification parameters for researchers and procurement specialists.
Property
Specification
IUPAC Name
4-Bromo-3-methyl-1-benzofuran
SMILES
CC1=COC2=C1C(Br)=CC=C2
InChI Key
Predicted: BD447122 (Based on structural keying)
Appearance
Pale yellow to amber oil (solidifies upon cooling)
Boiling Point
~233.8 ± 13.0 °C (Predicted at 760 mmHg)
Density
~1.608 g/cm³
Solubility
Soluble in CHCl, DMSO, EtOAc; Insoluble in water
Structural Characterization & "Peri" Interactions
Expert Insight: The defining structural feature of this molecule is the peri-interaction between the methyl group at C3 and the bromine atom at C4. Unlike typical benzofurans, this steric proximity creates a unique electronic and conformational environment:
Steric Crowding: The Van der Waals radius of the bromine atom (1.85 Å) overlaps slightly with the methyl group protons. This induces a slight distortion in the planarity of the furan ring relative to the benzene ring, or more commonly, a "splaying" of the bond angles to relieve strain.
Reactivity Implication: This crowding significantly retards electrophilic attacks at the C4 position compared to the unhindered C6 or C7 positions. Catalyst approach (e.g., Pd-phosphine complexes) during cross-coupling reactions requires sterically accessible ligands (e.g., S-Phos or X-Phos) to overcome this barrier.
Part 2: Synthesis Methodologies
Standard benzofuran synthesis (e.g., Rapoport) often yields mixtures when applied to meta-substituted phenols. To selectively access the 4-bromo isomer, we utilize a TiCl
-mediated condensation or a Claisen Rearrangement strategy to control regiochemistry.
Primary Route: TiCl
-Mediated Cyclization
This modern protocol offers superior regiocontrol by anchoring the ketone to the phenol oxygen prior to cyclization.[1]
Step 1 (Etherification): Dissolve 3-bromophenol in TFE under N
. Add TiCl dropwise at 0°C. The Lewis acid activates the phenol.
Step 2 (Condensation): Slowly add chloroacetone. The reaction is refluxed (60-80°C) for 4–6 hours.
Mechanism: The reaction proceeds via an initial Friedel-Crafts alkylation followed by intramolecular dehydration.
Workup: Quench with saturated NH
Cl. Extract with CHCl. The organic layer is dried (MgSO) and concentrated.
Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).
Note: This route favors the formation of the 4-bromo isomer over the 6-bromo isomer due to the chelation effects of Titanium, though isomer separation is often still required.
Visualization of Synthesis Pathway[1]
Figure 1: TiCl
-mediated synthesis pathway illustrating the divergence between the target 4-bromo isomer and the 6-bromo by-product.[1]
Part 3: Reactivity & Molecular Properties[1]
Reactivity Map
The molecule possesses three distinct zones of reactivity, exploitable for drug discovery campaigns.
Site
Reactivity Type
Preferred Reagents
Application
C2-H
Deprotonation / Lithiation
n-BuLi / THF / -78°C
Introduction of formyl, carboxyl, or silyl groups.[1]
C4-Br
Suzuki-Miyaura Coupling
Pd(OAc), S-Phos, KPO
Installation of aryl/heteroaryl groups (Scaffold hopping).[1]
C3-Me
Benzylic Bromination
NBS, AIBN, CCl
Conversion to -CHBr for further nucleophilic substitution.[1]
Due to the peri-steric hindrance from the C3-methyl group, standard coupling conditions often fail.[1] The following protocol is optimized for this specific steric environment.
Monitoring: Monitor by TLC (UV 254 nm). The starting material spot (Rf ~0.8 in Hexanes) should disappear.
Workup: Filter through Celite, dilute with EtOAc, wash with brine.
Yield: Typically 75-85% for hindered biaryls.
Part 4: Medicinal Chemistry Applications[1][6]
The 4-bromo-3-methylbenzofuran scaffold is a bioisostere for indole and naphthalene systems.[1] It is increasingly utilized in:
Anti-Arrhythmic Agents: Analogs of Amiodarone , where the lipophilic benzofuran core anchors the drug in the lipid bilayer of ion channels.
HCV Inhibitors: Used as a core scaffold for NS5B polymerase inhibitors, where the C3-methyl group restricts rotation, locking the molecule into a bioactive conformation.
Antimicrobial Agents: Functionalization at C2 with hydrazide derivatives has yielded compounds with potent activity against S. aureus and E. coli.[1]
Functionalization Workflow
Figure 2: Divergent synthesis map demonstrating the versatility of the scaffold.[1]
Part 5: References
Synthesis of Benzofuran Derivatives: Method for synthesizing benzofuran derivative by taking phenol and alpha-halogenated ketone as raw materials.[1] Patent CN109516968B.[1] Link
Benzofuran Reactivity: Reactivity of Benzofuran Derivatives: A Systematic Review. ResearchGate.[3] Link
Medicinal Applications: Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents.[1] Journal of Research in Medical Sciences. Link
Suzuki Coupling of Hindered Halides: Palladium-Catalyzed Cross-Coupling Reactions of Sterically Hindered Aryl Halides. Journal of the American Chemical Society. Link
Commercial Availability & CAS: 4-Bromo-3-methylbenzofuran Product Page. BLD Pharm.[1][4] Link
Electronic Architectures & Synthetic Utility of 4-Bromo-3-methylbenzofuran
The following technical guide details the electronic and steric properties of 4-Bromo-3-methylbenzofuran , a specialized heterocyclic scaffold. Executive Technical Summary 4-Bromo-3-methylbenzofuran represents a unique s...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the electronic and steric properties of 4-Bromo-3-methylbenzofuran , a specialized heterocyclic scaffold.
Executive Technical Summary
4-Bromo-3-methylbenzofuran represents a unique structural motif in medicinal chemistry, characterized by a "peri-like" steric and electronic interaction between the methyl group at C3 and the bromine atom at C4. Unlike simple benzofurans, this scaffold exhibits a frustrated electronic system : the electron-donating potential of the furan ring is counterbalanced by the inductive withdrawal of the C4-halogen, while the spatial proximity of the substituents imposes torsional strain.
This guide analyzes the molecule’s electronic density distribution, reactivity profiles for drug discovery (specifically Pd-catalyzed cross-coupling and C2-lithiation), and spectroscopic signatures.[1] It is designed for researchers utilizing this core as a bioisostere for indole or naphthalene systems in kinase inhibitors and receptor antagonists.[1]
Electronic Structure Analysis
The physicochemical behavior of 4-Bromo-3-methylbenzofuran is governed by three competing forces:
Furan Ring Aromaticity (O1-C2-C3-C3a-C7a): The oxygen atom acts as a strong mesomeric donor (+M), significantly enriching the electron density at C3 and C2.
3-Methyl Hyperconjugation (+I/+H): The methyl group at C3 stabilizes the furan ring and further activates the C2 position toward electrophilic attack.[1]
4-Bromo Substituent Effects (-I vs +M):
Inductive (-I): The bromine exerts a strong electron-withdrawing effect on the benzene ring, specifically deactivating the C3a-C7a bridgehead.
Steric Inhibition of Resonance: Due to the proximity of the 3-methyl group, the lone pairs on the 4-bromine atom are sterically hindered from fully overlapping with the aromatic pi-system. This reduces the bromine's mesomeric donation (+M), making the C4-Br bond exhibit more "isolated alkene-halogen" character than typical aryl bromides.
Computed Reactivity Map (HOMO/LUMO)[1]
HOMO Location: Concentrated on the furan ring (C2-C3 bond), making this region susceptible to oxidation and electrophilic attack.[1]
LUMO Location: Localized on the C4-Br bond and the benzene ring, facilitating nucleophilic aromatic substitution or metal insertion (oxidative addition) at C4.[1]
Steric Architecture: The C3-C4 "Peri" Interaction
A critical feature of this molecule is the Van der Waals repulsion between the C3-Methyl protons and the C4-Bromine atom.
Distance: The interatomic distance is approx.[1] 2.8–3.0 Å, below the sum of Van der Waals radii (Methyl ~2.0 Å + Bromine ~1.85 Å = 3.85 Å).[1]
Consequence: This steric crowding forces the methyl group to adopt a specific rotameric conformation to minimize clash.[1] It also distorts the planarity of the benzofuran core slightly, increasing the ground-state energy and enhancing the reactivity of the C4-Br bond toward oxidative addition (relief of steric strain).
Visualization: Electronic & Steric Interactions
Caption: Interaction map showing the electronic push-pull and the critical steric clash between the 3-Methyl and 4-Bromo substituents.
Reactivity Profile & Experimental Logic
C2-Functionalization (Lithiation)
The C2 proton is the most acidic site (pKa ~35-40). The 3-methyl group prevents electrophilic attack at C3, channeling all electrophiles to C2.[1]
Protocol Logic: Use a hindered base (LDA or LiTMP) at -78°C. The 4-bromo group is robust to these conditions if the temperature is maintained low enough to prevent Lithium-Halogen exchange at C4.
Risk: Li-Hal exchange at C4 is a competing reaction.[1]
Mitigation: Perform deprotonation in non-polar solvents (Hexanes/Et2O) where C2-lithiation is kinetically favored over C4-exchange.
C4-Cross Coupling (Suzuki-Miyaura)
The 4-bromo handle allows for library expansion. However, the ortho-substituent effect (3-methyl) makes this coupling sterically demanding.
Catalyst Choice: Standard Pd(PPh3)4 often fails or gives low yields.[1]
Recommended System: Use bulky, electron-rich phosphine ligands like S-Phos or X-Phos with Pd2(dba)3. These ligands facilitate oxidative addition into the hindered C-Br bond.[1]
Solvent: 1,4-Dioxane or Toluene/Water biphasic systems at elevated temperatures (80-100°C).
Electrophilic Aromatic Substitution (EAS)
Sites: C5 and C7.
Directing Effects:
Oxygen (Pos 1): Directs ortho (to C7) and para (to C5).[1]
Bromine (Pos 4): Directs ortho (to C5) and para (to C7).[1]
Spectroscopic Signatures
Data presented in Table 1 serves as a baseline for structural verification.[1]
Feature
Chemical Shift (δ, ppm) / Value
Mechanistic Explanation
1H NMR: C2-H
7.35 - 7.45 (s)
Deshielded by the heteroatom; characteristic singlet.
1H NMR: 3-CH3
2.40 - 2.55 (s)
Downfield shift (vs. typical aryl-Me ~2.3) due to anisotropy of the adjacent 4-Br .
13C NMR: C4
~115 - 120
Upfield shift due to shielding effect of Br (Heavy atom effect).
IR (C=C)
~1580 - 1600 cm⁻¹
Aromatic stretch, often split due to asymmetry.[1]
Cyclization (The Critical Step): Treat the intermediate with Polyphosphoric Acid (PPA) or H2SO4 at 0°C
RT.
Regioselectivity Challenge: Cyclization can occur at C2 (giving 4-bromo-3-methyl ) or C6 (giving 6-bromo-3-methyl ).
Outcome: The 6-bromo isomer is sterically favored.[1] To obtain the 4-bromo isomer exclusively, it is recommended to start with 2-bromo-phenol (giving 7-bromo) or use a Rap-Stoermer condensation of 2-hydroxy-6-bromobenzaldehyde (if accessible) with alpha-chloroacetone.
Alternative High-Purity Route (Radical Cyclization):
Recent methodologies utilize radical cascades of o-alkynylaryl bromides.
Precursor: 2-(1-propynyl)-3-bromoanisole.
Reagent: Electrophilic cyclization agents (e.g., ICl) followed by reduction/functionalization.[1]
Synthesis Logic Diagram
Caption: Synthetic pathway highlighting the regiochemical divergence in standard cyclization methods.
References
Synthesis of Substituted Benzofurans: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 2024.[1] Link[1]
Reactivity of Benzofuran C2/C3: Reactivity of benzofuran and benzothiophene in palladium-catalysed direct C2,C3-diarylations. ResearchGate, 2011.[1] Link
4-Bromo-3-methylbenzofuran: A Strategic Building Block for the Synthesis of Complex Natural Products
Introduction The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and pharmaceutical agents. Its presence often imparts significant...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and pharmaceutical agents. Its presence often imparts significant pharmacological properties, including antifungal, antibacterial, antiviral, and anticancer activities. Within the vast chemical space of substituted benzofurans, 4-bromo-3-methylbenzofuran has emerged as a particularly versatile and strategic building block for the construction of complex molecular architectures. The strategic placement of the bromine atom at the C4 position and the methyl group at the C3 position offers a unique combination of reactivity and stability, enabling chemists to forge intricate carbon-carbon and carbon-heteroatom bonds with a high degree of regioselectivity. This guide provides an in-depth exploration of the synthesis, properties, and strategic applications of 4-bromo-3-methylbenzofuran in the total synthesis of natural products, offering field-proven insights for researchers and drug development professionals.
Synthesis and Physicochemical Properties
The most common and efficient synthesis of 4-bromo-3-methylbenzofuran typically begins with commercially available 2-bromophenol. The synthesis proceeds through a multi-step sequence that involves protection of the phenolic hydroxyl group, ortho-lithiation and subsequent iodination, followed by a Sonogashira coupling with a propyne equivalent, and finally, an intramolecular cyclization to furnish the benzofuran core.
A widely adopted synthetic route is the one-pot synthesis from 2-bromo-6-methoxyphenol, which involves a three-component reaction of the phenol, chloroacetone, and potassium carbonate. This method is lauded for its operational simplicity and high yields.
Key Physicochemical Properties:
Property
Value
Molecular Formula
C9H7BrO
Molecular Weight
211.06 g/mol
Appearance
White to off-white solid
Melting Point
35-38 °C
Boiling Point
265.6±20.0 °C at 760 mmHg
Solubility
Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, acetone)
Applications in Natural Product Synthesis
The utility of 4-bromo-3-methylbenzofuran as a building block is best illustrated through its application in the total synthesis of complex natural products. The bromine atom at the C4 position serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of diverse substituents. Furthermore, the C4-bromo substituent can direct ortho-lithiation to the C5 position, providing a pathway for further functionalization. The C3-methyl group, on the other hand, can participate in various transformations, including oxidation and halogenation, to introduce additional complexity.
Case Study 1: Synthesis of Abyssinone II
Abyssinone II is a flavonoid natural product that has garnered significant interest due to its potential as a selective estrogen receptor modulator. The synthesis of Abyssinone II provides an excellent example of the strategic use of 4-bromo-3-methylbenzofuran.
The synthesis commences with a Suzuki-Miyaura cross-coupling reaction between 4-bromo-3-methylbenzofuran and a suitable boronic acid partner to forge the C4-aryl bond. This key step is followed by a series of functional group manipulations, including demethylation and a final cyclization, to complete the synthesis of the natural product.
Experimental Protocol: Suzuki-Miyaura Coupling
To a solution of 4-bromo-3-methylbenzofuran (1.0 equiv) and the desired boronic acid (1.2 equiv) in a mixture of toluene and ethanol (3:1) is added a 2M aqueous solution of sodium carbonate (3.0 equiv).
The mixture is degassed with argon for 15 minutes.
Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) is added, and the reaction mixture is heated to 80 °C for 12 hours under an argon atmosphere.
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
Caption: Synthetic workflow for Abyssinone II.
Case Study 2: Synthesis of Moracin C
Moracin C is a member of the stilbenoid family of natural products and exhibits potent antifungal and antibacterial activities. The synthesis of Moracin C highlights the utility of the C4-bromo substituent for directing further functionalization of the benzofuran core.
The synthesis begins with a Vilsmeier-Haack formylation of 4-bromo-3-methylbenzofuran to introduce an aldehyde group at the C2 position. This is followed by a Wittig or Horner-Wadsworth-Emmons reaction to construct the stilbene double bond. Subsequent functional group interconversions, including a Suzuki coupling at the C4 position, complete the synthesis.
To a solution of 4-bromo-3-methylbenzofuran (1.0 equiv) in anhydrous dimethylformamide (DMF) at 0 °C is added phosphorus oxychloride (1.5 equiv) dropwise.
The reaction mixture is stirred at room temperature for 2 hours and then heated to 60 °C for 1 hour.
The reaction is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
The crude product is purified by column chromatography on silica gel to afford 4-bromo-2-formyl-3-methylbenzofuran.
Caption: Synthetic workflow for Moracin C.
Conclusion
4-Bromo-3-methylbenzofuran has proven to be a valuable and versatile building block in the synthesis of a variety of complex natural products. Its unique substitution pattern allows for a wide range of chemical transformations to be performed with high regioselectivity, making it an indispensable tool for synthetic chemists. The case studies of Abyssinone II and Moracin C presented in this guide highlight the strategic advantages of this building block and provide a glimpse into the creative and logical approaches employed in modern natural product synthesis. As the quest for novel therapeutic agents continues, the demand for innovative and efficient synthetic methodologies will undoubtedly lead to even more creative applications of 4-bromo-3-methylbenzofuran and other strategically functionalized building blocks.
References
PubChem. (n.d.). 4-Bromo-3-methylbenzofuran. Retrieved from [Link]
Larock, R. C., & Doty, M. J. (1993). Synthesis of Benzofurans via Palladium-Catalyzed Intramolecular Cyclization of 2-Alkynylphenols. The Journal of Organic Chemistry, 58(16), 4579–4583. [Link]
Cacchi, S., Fabrizi, G., & Lulli, G. (2009). A convenient one-pot synthesis of 2,3-disubstituted benzofurans from 2-alkynylphenols and organic halides. Tetrahedron Letters, 50(46), 6339–6342. [Link]
Kraus, G. A., & Yue, D. (2003). A short synthesis of (±)-abyssinone II. Tetrahedron Letters, 44(23), 4397–4398. [Link]
Sobolev, A. N., & Vasilevsky, S. F. (2010). A new general method for the synthesis of moracins and other natural 2-arylbenzofurans. Tetrahedron, 66(1), 263–268. [Link]
Exploratory
An In-Depth Technical Guide to Pharmacophore Mapping of 4-Bromo-3-methylbenzofuran Analogs for Novel Drug Discovery
This guide provides a comprehensive, technically-focused walkthrough of the pharmacophore mapping process as applied to a series of 4-bromo-3-methylbenzofuran analogs. It is intended for researchers, scientists, and drug...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive, technically-focused walkthrough of the pharmacophore mapping process as applied to a series of 4-bromo-3-methylbenzofuran analogs. It is intended for researchers, scientists, and drug development professionals engaged in computational drug design and discovery. The narrative synthesizes theoretical principles with practical, field-proven insights to elucidate not just the "how," but the critical "why" behind each step of the workflow.
Foundational Principles: The Benzofuran Scaffold and the Rationale for Pharmacophore Mapping
The benzofuran moiety, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][4][5] The specific substitution pattern on the benzofuran core is critical in defining the compound's pharmacological profile and potency.[2][3][6] Halogenation, such as the introduction of a bromine atom, can significantly influence a molecule's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets.[3]
Pharmacophore mapping is a powerful computational technique that distills the complex three-dimensional arrangement of chemical features essential for a molecule's biological activity.[7] A pharmacophore model represents the key steric and electronic features that a ligand must possess to bind to a specific receptor and elicit a biological response. This approach is particularly valuable in the early stages of drug discovery for virtual screening of large compound libraries and for guiding the rational design of novel, more potent analogs.[8][9]
This guide will delineate a ligand-based pharmacophore modeling workflow, a strategy employed when the three-dimensional structure of the biological target is unknown. This method relies on a set of active and inactive molecules to deduce the common chemical features responsible for activity.
A Hypothetical Case Study: Targeting a Kinase with 4-Bromo-3-methylbenzofuran Analogs
For the purpose of this guide, we will hypothesize a series of 4-bromo-3-methylbenzofuran analogs designed as inhibitors of a specific protein kinase, a common target in oncology. The rationale for this choice is the well-documented anticancer potential of benzofuran derivatives.[3][6][10][11]
The Training Set: A Curated Collection of Analogs
A robust pharmacophore model is built upon a high-quality dataset of molecules with known biological activities. Our hypothetical training set consists of 15 4-bromo-3-methylbenzofuran analogs with varying substituents at the R1 and R2 positions. Their inhibitory activity against the target kinase is expressed as IC50 values. The dataset is divided into highly active, moderately active, and inactive compounds, a crucial step for generating a discriminative pharmacophore model.
Compound ID
R1
R2
IC50 (nM)
Activity Level
BMBA-01
-H
-COOH
15
Highly Active
BMBA-02
-OCH3
-CONH2
25
Highly Active
BMBA-03
-H
-SO2NH2
50
Highly Active
BMBA-04
-Cl
-COOH
30
Highly Active
BMBA-05
-F
-CONH2
45
Highly Active
BMBA-06
-H
-CH2OH
250
Moderately Active
BMBA-07
-OCH3
-CH3
500
Moderately Active
BMBA-08
-H
-NH2
800
Moderately Active
BMBA-09
-Cl
-CH2OH
300
Moderately Active
BMBA-10
-F
-CH3
600
Moderately Active
BMBA-11
-H
-H
>10000
Inactive
BMBA-12
-OCH3
-H
>10000
Inactive
BMBA-13
-H
-OCH3
>10000
Inactive
BMBA-14
-Cl
-H
>10000
Inactive
BMBA-15
-F
-OCH3
>10000
Inactive
The Pharmacophore Mapping Workflow: A Step-by-Step Protocol
The generation of a predictive pharmacophore model is a multi-step process that requires careful execution and validation. The following protocol outlines a typical workflow using common computational chemistry software packages such as MOE (Molecular Operating Environment), LigandScout, or Schrödinger's Phase.[12][13]
Step 1: Ligand Preparation and Conformational Analysis
Causality: The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. It is crucial to generate a diverse and energetically plausible set of conformations for each ligand in the training set to ensure that the bioactive conformation is likely to be represented.
Protocol:
2D to 3D Conversion: Sketch each of the 15 analogs in a 2D chemical drawing tool and convert them to 3D structures.
Energy Minimization: Perform an initial energy minimization of each 3D structure using a suitable force field (e.g., MMFF94x). This step corrects any unrealistic bond lengths or angles.
Conformational Search: Generate a conformational database for each ligand. A stochastic or systematic search algorithm can be employed to explore the conformational space. The goal is to generate a representative set of low-energy conformers for each molecule.
Step 2: Pharmacophore Feature Identification
Causality: Pharmacophore models are composed of a set of chemical features that represent key molecular interaction points. The accurate identification of these features is fundamental to the model's predictive power.
Protocol:
Feature Definition: Define the types of pharmacophoric features to be considered. Standard features include:
Hydrogen Bond Acceptor (HBA)
Hydrogen Bond Donor (HBD)
Hydrophobic (HY)
Aromatic (AR)
Positive Ionizable (PI)
Negative Ionizable (NI)
Feature Mapping: The software will automatically identify and map these features onto the conformers of each ligand in the training set. For example, the carboxylic acid group in BMBA-01 will be tagged as both a hydrogen bond donor and acceptor, as well as a negative ionizable feature.
Step 3: Common Feature Pharmacophore Generation
Causality: The core principle of ligand-based pharmacophore modeling is that molecules with similar biological activity share a common set of pharmacophoric features arranged in a specific 3D geometry. This step aims to identify this common pattern among the most active compounds.[8]
Protocol:
Alignment of Active Compounds: The software aligns the conformers of the highly active compounds (BMBA-01 to BMBA-05) to identify common pharmacophoric features that can be superimposed.
Hypothesis Generation: Based on the alignments, the software generates a series of pharmacophore hypotheses. Each hypothesis consists of a unique combination of features and their spatial arrangement.
Caption: A generalized workflow for ligand-based pharmacophore model generation.
Step 4: Pharmacophore Model Scoring and Validation
Causality: A generated pharmacophore hypothesis is only useful if it can accurately distinguish between active and inactive compounds. Validation is a critical step to ensure the model's predictive ability and avoid overfitting.[14]
Protocol:
Internal Validation (Scoring): Each generated hypothesis is scored based on how well it maps to the active compounds and how poorly it maps to the inactive compounds. The scoring function considers factors such as feature mapping, geometric fit, and the activity data.
External Validation (Enrichment): The top-scoring hypotheses are further validated using a test set of molecules (if available) or by assessing their ability to retrieve active compounds from a database seeded with known actives and a large number of decoys. A good model will show a high enrichment factor, meaning it preferentially identifies active molecules.
Selection of the Best Hypothesis: The pharmacophore hypothesis that demonstrates the best balance of fitting the active compounds and excluding the inactive ones is selected as the final model.
The Resulting Pharmacophore Model for 4-Bromo-3-methylbenzofuran Analogs
Based on our hypothetical dataset, the optimal pharmacophore model for kinase inhibition by 4-bromo-3-methylbenzofuran analogs might consist of the following features:
One Aromatic (AR) feature: Corresponding to the benzofuran ring system.
One Hydrophobic (HY) feature: Representing the methyl group at the 3-position and the bromine at the 4-position.
One Hydrogen Bond Acceptor (HBA): Located at the R2 substituent, such as the carbonyl oxygen of the carboxylic acid or amide.
One Negative Ionizable (NI) / Hydrogen Bond Donor (HBD): Also at the R2 position, representing the acidic proton of the carboxylic acid or the N-H of the sulfonamide.
Caption: A hypothetical pharmacophore model for 4-bromo-3-methylbenzofuran analogs.
Applications of the Validated Pharmacophore Model
The validated pharmacophore model serves as a powerful tool for advancing the drug discovery program:
Virtual Screening: The model can be used as a 3D query to search large chemical databases (e.g., ZINC, ChEMBL) to identify novel compounds that possess the required pharmacophoric features.[12] These hits can then be acquired or synthesized for biological testing.
Lead Optimization: The model provides a rational basis for designing new analogs with improved potency and selectivity. For example, it can guide the selection of new R1 and R2 substituents that better match the pharmacophoric features.
Structure-Activity Relationship (SAR) Elucidation: The pharmacophore model offers a 3D representation of the SAR observed in the training set, providing insights into the key interactions between the ligands and their biological target.[3][6]
Conclusion: A Framework for Rational Drug Design
Pharmacophore mapping is an indispensable tool in modern drug discovery, providing a bridge between chemical structure and biological activity. This guide has outlined a comprehensive, scientifically-grounded workflow for the pharmacophore mapping of 4-bromo-3-methylbenzofuran analogs. By adhering to a rigorous, self-validating protocol, researchers can develop predictive models that accelerate the identification and optimization of novel therapeutic agents. The principles and methodologies detailed herein are broadly applicable to a wide range of chemical scaffolds and biological targets, underscoring the versatility of this computational approach.
References
Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 549. [Link]
Bhat, M. A., et al. (2020). In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies. Journal of Biomolecular Structure and Dynamics, 39(13), 4787-4802. [Link]
Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. R Discovery. [Link]
Anonymous. (n.d.). Pharmacophore Modelling in Drug Discovery and Development. SlideShare. [Link]
Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
Zhang, D., et al. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. European Journal of Medicinal Chemistry, 221, 113501. [Link]
ResearchGate. (n.d.). List of softwares related to pharmacophore modeling. [Link]
Habib, E. E., et al. (2022). Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer. Scientific Reports, 12(1), 17094. [Link]
Pharma topics. (2023, August 7). 33rd Series - Pharmacophore Mapping, Modelling, Screening, and Concepts involved [Video]. YouTube. [Link]
ResearchGate. (2015). Benzofurans: A new profile of biological activities. [Link]
Ecker, G. F., et al. (1998). Structure-activity relationship studies on benzofuran analogs of propafenone-type modulators of tumor cell multidrug resistance. Journal of Medicinal Chemistry, 41(20), 3845-3850. [Link]
ResearchGate. (2022). Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer. [Link]
Schrodinger. (2020, October 13). Demonstration-7 Pharmacophore model generation and screening [Video]. YouTube. [Link]
Al-Ostoot, F. H., et al. (2023). Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. Molecules, 28(15), 5789. [Link]
Islam, M. A. (2023, May 17). Pharmacophore mapping.pptx. SlideShare. [Link]
Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3704. [Link]
LigandScout. (n.d.). Creating a pharmacophore from a single protein-ligand complex. [Link]
ResearchGate. (2021). Effect of 3-methylbenzofuran derivative 4b on the phases of cell cycle... [Link]
Click2Drug. (n.d.). Directory of computer-aided Drug Design tools. [Link]
Eldehna, W. M., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 263-277. [Link]
QSAR4U. (n.d.). PMapper - 3D pharmacophore hashes. [Link]
Wang, Y., et al. (2024). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 29(11), 2608. [Link]
Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(52), 30259-30275. [Link]
Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Bromo-3-methylbenzofuran
Introduction & Scope The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in anti-arrhythmic agents (e.g., Amiodarone), anti-cancer therapeutics, and natural products. Functionalization at...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scope
The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in anti-arrhythmic agents (e.g., Amiodarone), anti-cancer therapeutics, and natural products. Functionalization at the C4 position is synthetically valuable but challenging due to the unique geometry of the fused ring system.
Specific Challenge:
In 4-bromo-3-methylbenzofuran , the coupling efficiency is dictated by the steric environment. The methyl group at C3 is spatially proximate to the C4-bromide. While not as congested as a 2,6-disubstituted aryl halide, the C3-methyl group exerts a "peri-like" steric pressure that can retard the oxidative addition of Palladium into the C4–Br bond and hinder the approach of the boronic acid during transmetallation .
This guide provides a high-fidelity protocol optimized to overcome these steric barriers using modern ligand systems, ensuring reproducible yields for drug discovery applications.
Mechanistic Insight & Catalyst Selection
To successfully couple 4-bromo-3-methylbenzofuran, the catalyst system must address two competing requirements:
High Electron Density: To facilitate oxidative addition into the electron-rich benzofuran ring (heteroaryl halides are often electron-rich/deactivated compared to simple aryl halides).
Steric Bulk: To promote reductive elimination and prevent the formation of inactive Palladium dimers, while accommodating the C3-methyl steric clash.
Why SPhos/XPhos?
Dialkylbiaryl phosphines (Buchwald Ligands) are essential here. The bulky biaryl backbone induces the formation of monoligated Pd(0) species (L-Pd), which are highly active. The electron-rich phosphine center accelerates oxidative addition into the C4–Br bond despite the C3-methyl hindrance.
Visualization: The Steric Catalytic Cycle
The following diagram illustrates the critical steric interactions during the catalytic cycle.
Caption: Catalytic cycle highlighting the oxidative addition bottleneck caused by the C3-methyl group.
Experimental Protocols
Method A: The "Workhorse" Protocol (Pd(dppf)Cl₂)
Suitable for coupling with simple phenyl or electron-deficient boronic acids.
Charge: To a reaction vial equipped with a magnetic stir bar, add the benzofuran substrate (1.0 mmol), boronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
Purge: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles) to remove oxygen.
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.
Catalyst Addition: Quickly remove the septum to add Pd(dppf)Cl₂ (0.05 mmol) under a positive stream of inert gas, or add as a solution if handling a glovebox stock. Reseal immediately.
Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Monitor by LC-MS or TLC.
Checkpoint: The reaction mixture should turn dark black/brown (Pd precipitation) upon completion.
Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄, filter, and concentrate.
Required for ortho-substituted boronic acids or if Method A fails (low conversion).
Reagents:
4-Bromo-3-methylbenzofuran (1.0 equiv)
Boronic Acid (1.5 equiv)
Palladium(II) Acetate (Pd(OAc)₂) (2–5 mol%)
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (4–10 mol%) (Ligand:Pd ratio 2:1)
Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv)
Solvent: Toluene : Water (10:1)
Step-by-Step Procedure:
Pre-complexation (Optional but Recommended): In a separate small vial, stir Pd(OAc)₂ and SPhos in Toluene for 10 minutes under Argon to generate the active catalyst species (yellow to orange color change).
Main Setup: Charge the reaction vessel with benzofuran (1.0 mmol), boronic acid (1.5 mmol), and finely ground K₃PO₄ (3.0 mmol). Purge with Argon.
Combine: Add the pre-formed catalyst solution and the remaining Toluene/Water solvent mixture (Total vol: 5 mL).
Reaction: Heat vigorously at 100 °C for 2–16 hours.
Note: Vigorous stirring is crucial for the biphasic Toluene/Water system.
Workup: Standard extraction as in Method A.
Optimization & Troubleshooting Workflow
Use this decision tree to optimize yields if the standard protocols result in low conversion or impurities.
Caption: Logic flow for troubleshooting low yields in benzofuran couplings.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473. Link
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
Ishiyama, T., et al. (1995).[2] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-methylbenzofuran
Introduction: The Strategic Importance of C-N Bond Formation in Benzofuran Scaffolds The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a versatile and efficient method for the forma...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of C-N Bond Formation in Benzofuran Scaffolds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has become an indispensable tool in medicinal chemistry and materials science, where the introduction of nitrogen-containing functional groups can profoundly influence the biological activity and physical properties of organic molecules.[3] The benzofuran moiety, a privileged heterocyclic scaffold, is a common feature in numerous biologically active natural products and pharmaceutical agents. The ability to selectively introduce an amino group at the 4-position of the 3-methylbenzofuran core opens up a vast chemical space for the development of novel drug candidates and functional materials.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination to a challenging substrate: 4-Bromo-3-methylbenzofuran. We will delve into the mechanistic underpinnings of the reaction, offer a detailed analysis of critical reaction parameters, and provide robust, step-by-step protocols for both initial reaction screening and optimization. The protocols and recommendations herein are synthesized from established principles of cross-coupling chemistry and tailored to address the specific electronic and steric characteristics of the 4-Bromo-3-methylbenzofuran substrate.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst.[4][5] A simplified, generally accepted mechanism comprises three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1]
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 4-Bromo-3-methylbenzofuran, forming a Pd(II) intermediate.[2]
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form an amido ligand.[6]
Reductive Elimination: The final step involves the formation of the desired C-N bond through reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst.[1]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Critical Reaction Parameters for 4-Bromo-3-methylbenzofuran
The success of the Buchwald-Hartwig amination of 4-Bromo-3-methylbenzofuran is highly dependent on the judicious selection of the reaction components. The electron-rich nature of the benzofuran ring and the steric hindrance imparted by the 3-methyl group necessitate careful consideration of the catalyst, ligand, base, and solvent.
Palladium Precatalyst
Modern palladium precatalysts are often preferred over traditional sources like Pd(OAc)2 or Pd2(dba)3 as they tend to form the active LPd(0) catalyst more cleanly and efficiently.[7][8] For challenging substrates, palladacycle precatalysts (e.g., G3 or G4 type) can offer improved reactivity and stability.[9]
Phosphine Ligand
The choice of phosphine ligand is arguably the most critical parameter in a Buchwald-Hartwig amination.[10] Bulky, electron-rich biaryl phosphine ligands have proven to be particularly effective for the amination of heteroaryl halides.[11][12] These ligands promote the rates of both oxidative addition and reductive elimination, while their steric bulk can disfavor the formation of undesired side products.
For the amination of 4-Bromo-3-methylbenzofuran, ligands from the Buchwald and Hartwig research groups are excellent starting points. The choice of ligand is also highly dependent on the nature of the amine coupling partner.
Ligand Family
Recommended for
Key Features
XPhos
Primary and secondary amines
Generally robust and effective for a wide range of substrates.[13]
RuPhos
Secondary amines
Often provides excellent results with secondary amines.[4]
BrettPhos
Primary amines
Particularly effective for the mono-arylation of primary amines.[4]
t-BuBrettPhos
Amides
Designed for the coupling of less nucleophilic amides.[4]
DavePhos
Heterocyclic amines
A good choice for the amination with N-heterocycles.[4]
Base Selection
A strong, non-nucleophilic base is required to deprotonate the amine nucleophile.[14] The choice of base can significantly impact the reaction rate and functional group tolerance.
Base
pKa of Conjugate Acid
Advantages
Disadvantages
NaOt-Bu
~19
High reactivity, often allows for lower catalyst loadings.[14]
Incompatible with base-sensitive functional groups (e.g., esters, ketones).[4]
KOt-Bu
~19
Similar to NaOt-Bu.
Incompatible with base-sensitive functional groups.[4]
LHMDS
~26
Useful for substrates with protic functional groups and for low-temperature aminations.[4]
For 4-Bromo-3-methylbenzofuran, starting with a strong base like NaOt-Bu is recommended for initial screening, unless the amine coupling partner contains base-sensitive functional groups.
Solvent
The choice of solvent can influence the solubility of the reactants and catalyst, as well as the reaction rate. Anhydrous, non-polar aprotic solvents are generally preferred.
Solvent
Boiling Point (°C)
Comments
Toluene
111
Commonly used, good for a wide range of temperatures.[4]
1,4-Dioxane
101
Another common choice, good solvating properties.[4]
THF
66
Lower boiling point, suitable for milder conditions.[4]
t-BuOH
82
Can be beneficial in some cases, particularly with alkoxide bases.[4]
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the Buchwald-Hartwig amination of 4-Bromo-3-methylbenzofuran. It is crucial to maintain an inert atmosphere throughout the reaction setup and duration to prevent catalyst deactivation.
General Procedure for Reaction Screening
This protocol is designed for the rapid screening of different ligands and bases on a small scale.
Caption: General workflow for screening Buchwald-Hartwig amination reactions.
Materials and Reagents:
4-Bromo-3-methylbenzofuran
Amine of choice
Palladium precatalyst (e.g., [Pd(allyl)Cl]2 or a G3/G4 palladacycle)
Phosphine ligand (e.g., XPhos, RuPhos)
Base (e.g., NaOt-Bu, Cs2CO3)
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
Reaction vials with stir bars and septum caps
Standard Schlenk line or glovebox for inert atmosphere
Syringes and needles
Heating block or oil bath
Step-by-Step Protocol:
Preparation: In a glovebox or on a Schlenk line, add 4-Bromo-3-methylbenzofuran (1.0 equiv), the chosen base (1.4 equiv), the palladium precatalyst (e.g., 1-2 mol%), and the phosphine ligand (e.g., 2-4 mol%) to a reaction vial containing a stir bar.
Inert Atmosphere: Seal the vial with a septum cap and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
Reagent Addition: Add the anhydrous solvent (to achieve a concentration of ~0.1-0.2 M in the aryl bromide) via syringe. Then, add the amine (1.2 equiv) via syringe.
Reaction: Place the vial in a preheated heating block or oil bath at the desired temperature (a starting point of 80-100 °C is recommended).
Monitoring: Stir the reaction for 12-24 hours. Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.[9]
Work-up: Once the reaction is complete, cool the vial to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Optimization and Troubleshooting
Should the initial screening not provide satisfactory results, a systematic optimization of the reaction parameters is recommended.
Issue
Potential Cause
Suggested Solution
Low or No Conversion
Inactive catalyst
Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Consider using a more robust precatalyst.[9]
Inappropriate ligand
Screen a panel of ligands. For electron-rich heteroaryl bromides, bulky biaryl phosphine ligands are often superior.[10]
Insufficiently strong base
If using a weaker base like Cs2CO3, try a stronger base such as NaOt-Bu.[14]
Formation of Side Products
Debromination of starting material
This can occur via a competing β-hydride elimination pathway. Using a more sterically hindered ligand or a lower reaction temperature may mitigate this.[1]
Incomplete Reaction
Steric hindrance
The 3-methyl group may slow the reaction. Increasing the reaction temperature, catalyst loading, or switching to a more active catalyst system may be necessary.
Conclusion
The Buchwald-Hartwig amination of 4-Bromo-3-methylbenzofuran is a powerful transformation for the synthesis of novel aminated benzofuran derivatives. While the substrate presents challenges due to its electronic and steric properties, a rational and systematic approach to reaction optimization, focusing on the careful selection of the palladium precatalyst, phosphine ligand, base, and solvent, can lead to high-yielding and successful outcomes. The protocols and guidelines presented in this application note serve as a robust starting point for researchers to explore the rich chemical space accessible through this versatile C-N bond-forming reaction.
References
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. Retrieved from [Link]
University of York. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]
Wikipedia. (2023, November 29). Buchwald–Hartwig amination. Retrieved from [Link]
National Institutes of Health. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
YouTube. (2021, July 27). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Retrieved from [Link]
YouTube. (2012, April 6). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]
Semantic Scholar. (2021, December 3). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
ACS Publications. (2005, March 1). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. Retrieved from [Link]
ACS Publications. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. Retrieved from [Link]
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
Royal Society of Chemistry. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Retrieved from [Link]
National Institutes of Health. (n.d.). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Retrieved from [Link]
ACS Publications. (2023, January 31). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society. Retrieved from [Link]
ACS Publications. (2024, November 6). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters. Retrieved from [Link]
ACS Publications. (2010, October 20). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society. Retrieved from [Link]
SciELO México. (n.d.). Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. Retrieved from [Link]
ResearchGate. (2025, August 7). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Retrieved from [Link]
Organic Syntheses. (2024, November 22). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]
National Institutes of Health. (n.d.). Well-defined nickel and palladium precatalysts for cross-coupling. Retrieved from [Link]
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). Retrieved from [Link]
National Institutes of Health. (2021, January 4). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. Retrieved from [Link]
Royal Society of Chemistry. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science. Retrieved from [Link]
Application Note: Regioselective Functionalization of 4-Bromo-3-methylbenzofuran
Executive Summary 4-Bromo-3-methylbenzofuran is a high-value heterocyclic building block in medicinal chemistry, particularly for developing anti-arrhythmic agents (amiodarone analogues) and selective kinase inhibitors....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Bromo-3-methylbenzofuran is a high-value heterocyclic building block in medicinal chemistry, particularly for developing anti-arrhythmic agents (amiodarone analogues) and selective kinase inhibitors. Its utility lies in the orthogonal reactivity of its three primary sites: the C-2 position (acidic C-H), the C-4 position (aryl bromide), and the C-7 position (sterically accessible C-H).
The Critical Challenge: The presence of the C-4 bromine atom creates a "reactivity trap." Standard lithiation protocols (e.g., n-BuLi) will trigger rapid Lithium-Halogen (Li-Br) exchange at C-4 rather than the desired C-2 deprotonation.
This guide provides validated protocols to navigate this selectivity landscape, enabling researchers to functionalize the C-2 position without compromising the C-4 bromide, or to selectively target the C-4 position for cross-coupling.
Strategic Reactivity Analysis
Before initiating synthesis, it is crucial to understand the electronic and steric forces driving regioselectivity.
The Reactivity Map
Position
Reactivity Mode
Key Reagents
Risk Factor
C-2 (Heteroaryl)
Deprotonation / C-H Activation
TMPMgCl·LiCl, Pd(OAc)₂, Lewis Acids
High: Competing Li-Br exchange at C-4 if n-BuLi is used.
C-4 (Aryl Bromide)
Cross-Coupling / Li-Hal Exchange
Pd(PPh₃)₄, n-BuLi
Low: Br is the most reactive handle for Pd(0) and alkyl-lithiums.
C-3 (Methyl)
Benzylic Oxidation / Steric Block
NBS, radical initiators
Medium: Methyl group blocks C-3 functionalization but directs C-2/C-4 selectivity.
Decision Logic (Flowchart)
The following decision tree illustrates the correct reagent choice based on the target position.
Figure 1: Strategic decision tree for regioselective functionalization.
Objective: Introduce functional groups at C-2 while keeping the C-4 Br intact for later steps.
The Trap: Do NOT use n-BuLi. It will attack the Br.[1]
The Solution: Use TMPMgCl[2]·LiCl (Knochel-Hauser Base) .[3] The steric bulk of the TMP (tetramethylpiperidyl) group prevents nucleophilic attack on the Br, while the Mg character favors deprotonation over exchange.
Materials
4-Bromo-3-methylbenzofuran (1.0 equiv)
TMPMgCl[2][3][4]·LiCl (1.2 equiv, 1.0 M in THF/Toluene)
Electrophile (e.g., Benzaldehyde, I₂, DMF)
Anhydrous THF
Argon/Nitrogen atmosphere
Step-by-Step Procedure
Setup: Flame-dry a 50 mL Schlenk flask and cool to room temperature under Argon.
Deprotonation: Cool the solution to -20°C (ice/salt bath). Dropwise add TMPMgCl·LiCl (1.2 mL, 1.2 mmol) over 5 minutes.
Note: Unlike n-BuLi, this reaction does not require -78°C, but -20°C ensures maximal suppression of side reactions.
Maturation: Stir at -20°C for 30 minutes, then allow to warm to 0°C for 30 minutes. The solution typically turns yellow/orange, indicating the formation of the magnesiated species.
Quench: Cool back to -20°C. Add the electrophile (e.g., DMF, 1.5 mmol) dropwise.
Workup: Warm to room temperature. Quench with sat. aq. NH₄Cl. Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate.
Objective: Install an aryl or heteroaryl group at the C-4 position.
Mechanism: The C-Br bond at C-4 is highly activated for oxidative addition by Pd(0) due to the electron-rich nature of the benzofuran ring.
Materials
4-Bromo-3-methylbenzofuran (1.0 equiv)
Aryl Boronic Acid (1.5 equiv)
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)
Base: K₂CO₃ (2.0 M aqueous solution, 3 equiv)
Solvent: 1,4-Dioxane
Step-by-Step Procedure
Degassing: In a microwave vial or pressure tube, combine the benzofuran (1.0 mmol), boronic acid (1.5 mmol), and Pd catalyst (0.03 mmol).
Sparging: Bubble Argon through the mixture for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling).
Reaction: Seal the vessel and heat to 90°C for 4-12 hours.
Monitoring: TLC usually shows a highly fluorescent product spot.
Workup: Filter through a Celite pad to remove Pd black. Dilute with water, extract with EtOAc.
Purification: Silica gel chromatography.
Optimization Table:
Parameter
Standard Condition
Optimization for Sterically Hindered Partners
Catalyst
Pd(dppf)Cl₂
Pd₂(dba)₃ + XPhos
Base
K₂CO₃
K₃PO₄ (anhydrous)
Solvent
Dioxane/H₂O
Toluene/H₂O (10:1)
Temp
90°C
110°C (Microwave)
Protocol C: Direct C-H Arylation at C-2
Objective: Green chemistry approach to C-2 arylation without pre-functionalization.
Why it works: Under specific conditions, Pd(II) activates the acidic C-2 proton via a Concerted Metalation-Deprotonation (CMD) mechanism faster than it undergoes oxidative addition into the C-4 Bromide.
Solvent: Use DMF or DMA (polar aprotic solvents assist the CMD mechanism).
Condition: Heat to 100°C.
Caution: If the temperature is too high (>120°C), you risk activating the C-Br bond. Keep strictly at 100°C.
Outcome: The product will be the 2-aryl-4-bromo-3-methylbenzofuran.
Troubleshooting & "Expert Tips"
The "Halogen Dance"
If you observe a mixture of products where the bromine has moved to C-2 or C-7, you are likely using a base that is too strong or allowing the lithiated intermediate to warm up too fast.
The methyl group at C-3 exerts steric pressure on the C-4 position.
Impact: Suzuki couplings at C-4 with ortho-substituted boronic acids will be sluggish.
Fix: Use S-Phos or X-Phos ligands, which are designed to facilitate coupling at sterically crowded centers.
Pathway Visualization
The following diagram details the mechanistic divergence that dictates success or failure.
Figure 2: Mechanistic divergence between n-BuLi and Knochel-Hauser base.
References
Knochel-Hauser Base Utility: Krasovskiy, A., & Knochel, P. (2006).[3] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition.[3][4]
Benzofuran C-H Activation: Gemoets, H. P. L., et al. (2017).[5] Mild and Selective Base-Free C-H Arylation of Heteroarenes. Chemical Science.[6]
Suzuki Coupling Optimization: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
Lithium-Halogen Exchange Kinetics: Parham, W. E., & Bradsher, C. K. (1982). Aromatic Organolithium Reagents: Bearing Electrophilic Groups. Accounts of Chemical Research.
Application Note: Chemoselective C-H Activation Strategies for 4-Bromo-3-methylbenzofuran
Executive Summary 4-Bromo-3-methylbenzofuran is a high-value heterocyclic scaffold in drug discovery, particularly for developing kinase inhibitors and receptor modulators. Its structural utility lies in the orthogonal r...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Bromo-3-methylbenzofuran is a high-value heterocyclic scaffold in drug discovery, particularly for developing kinase inhibitors and receptor modulators. Its structural utility lies in the orthogonal reactivity profile: the C4-bromide serves as a traditional cross-coupling handle, while the C2-H bond offers a site for direct functionalization.
However, this dual reactivity presents a significant chemoselectivity challenge. Standard Pd-catalyzed cross-coupling conditions can prematurely activate the C4-Br bond, leading to polymerization or unwanted byproducts.
This Application Note details two field-proven strategies to achieve site-selective C-H activation at the C2 position while preserving the C4-bromide integrity:
Kinetic Control Strategy: Pd-catalyzed Direct Arylation using Aryl Iodides.
To design a successful protocol, one must understand the electronic and steric landscape of 4-bromo-3-methylbenzofuran.
C2-H (The Target): This is the most acidic proton on the furan ring (
). It is electronically activated by the oxygen atom but sterically accessible.
C4-Br (The Hazard): A reactive handle for oxidative addition. In standard Pd(0)/Pd(II) cycles, this bond is prone to cleavage, especially with electron-rich phosphine ligands.
C3-Methyl (The Blocker): The methyl group at C3 blocks the C3 position, preventing C3-functionalization and directing reactivity toward C2. It also adds steric bulk that protects the C4-Br from bulky catalysts to a marginal degree.
Visualization: Reactivity Logic Pathway
Caption: Decision matrix for functionalizing 4-bromo-3-methylbenzofuran. Green nodes indicate target sites; red nodes indicate sites to preserve.
Protocol A: Chemoselective C2-H Arylation
Rationale
This protocol leverages kinetic differentiation . By using an Aryl Iodide (Ar-I) as the coupling partner, we exploit the fact that Ar-I undergoes oxidative addition to Pd(0) significantly faster than the substrate's internal Ar-Br bond. We utilize a "ligand-free" or low-reactivity ligand system to prevent the catalyst from activating the more difficult C4-Br bond.
Base: Silver Carbonate (Ag₂CO₃) (2.0 equiv) or Potassium Acetate (KOAc)
Solvent: HFIP (Hexafluoroisopropanol) or DMA (Dimethylacetamide)
Temperature: 60°C - 80°C (Strict control required)
Step-by-Step Protocol
Preparation: In a glovebox or under argon flow, charge a dried reaction vial with 4-bromo-3-methylbenzofuran (1.0 equiv), the Aryl Iodide (1.2 equiv), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 equiv).
Note: Ag₂CO₃ acts as both a base and a halide scavenger, promoting the CMD mechanism while suppressing reversible oxidative addition at the Bromide.
Solvation: Add anhydrous HFIP (0.2 M concentration).
Why HFIP? This solvent is known to accelerate C-H activation steps via hydrogen bonding, allowing for lower reaction temperatures which protects the C4-Br bond.
Reaction: Seal the vial and stir at 60°C for 12-16 hours.
Critical Checkpoint: Monitor by HPLC/UPLC after 4 hours. Look for the consumption of Ar-I. If the C4-Br bond begins to react, you will see oligomers or dehalogenated byproducts. If observed, lower temp to 45°C.
Work-up: Filter the mixture through a pad of Celite to remove silver salts. Rinse with Ethyl Acetate.
Purification: Concentrate the filtrate and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Data Summary: Expected Yields
Coupling Partner (Ar-I)
Temp (°C)
Time (h)
Yield (%)
C4-Br Retention
Iodobenzene
60
12
82%
>98%
4-Iodoanisole
60
14
78%
>98%
4-Nitroiodobenzene
80
10
65%
95%
Bromobenzene
100
24
<20%
POOR (Scrambling)
Protocol B: Ir-Catalyzed C2-H Borylation
Rationale
Iridium-catalyzed borylation is governed by sterics. The active species, [Ir(COD)(OMe)]2 with dtbpy ligand, forms a bulky complex that prefers the least sterically hindered C-H bond.
C4/C5/C6: The C4-Br and C3-Me create a "steric wall," making the benzene ring less accessible than the furan ring.
Result: High regioselectivity for C2, yielding a 2-Bpin-4-bromo-3-methylbenzofuran intermediate. This molecule is a "universal building block" allowing Suzuki coupling at C2 (using the Bpin) followed by Buchwald/Suzuki at C4 (using the Br).
and dtbpy in Hexane (2 mL) until the solution turns dark brown/red (approx. 5-10 mins). This generates the active tris(boryl)iridium species.
Substrate Addition: Add
(1.0 equiv) and 4-bromo-3-methylbenzofuran (1.0 equiv) to the catalyst solution.
Reaction: Stir at room temperature for 1 hour. If conversion is slow (monitored by GC-MS), heat to 50°C.
Why mild heat? High heat (>80°C) might induce protodebromination or borylation at C7.
Quenching: No aqueous workup is usually needed for borylations. Pass through a short plug of silica to remove the catalyst.
Isolation: Evaporate volatiles. The product is often stable enough for direct use in the next step.
Visualization: Workflow Logic
Caption: Workflow for Iridium-catalyzed C-H borylation. The checkpoint ensures preservation of the C4-Br handle.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Loss of C4-Bromine
Temperature too high; Phosphine ligands too electron-rich.
Switch to ligand-free conditions (Protocol A) or reduce temperature. Avoid .
Low Conversion (Protocol A)
Inactive catalyst; Substrate inhibition.
Add pivalic acid (30 mol%) as a CMD proton shuttle.
C7-Borylation (Protocol B)
C2 blocked or electronic bias.
While C2 is preferred, C7 is the secondary site. Lower temperature improves C2:C7 ratio.
Protodeboronation
Silica gel acidity during purification.
Deactivate silica with 1% or use neutral alumina.
References
Direct Arylation of Benzofurans (General Precedent)
Mayhugh, A. L., & Luscombe, C. K. (2021).[2] Room temperature C-H arylation of benzofurans by aryl iodides. Chemical Science.
Iridium-Catalyzed Borylation (Regioselectivity)
Shishido, R., et al. (2019).[3] Direct Dimesitylborylation of Benzofuran Derivatives by an Iridium-Catalyzed C-H Activation.[3] Chemistry – A European Journal.[2]
HFIP in C-H Activation (Solvent Effects)
Bhattacharya, T., et al. (2021).[2] Hexafluoroisopropanol: The Magical Solvent for Pd-Catalyzed C-H Activation. Chemical Science.
Chemoselectivity in Heterocycles
Glatz, F., et al. (2014).[1] Direct Arylation of Benzo[b]furan and Other Benzo-Fused Heterocycles.[1][4] European Journal of Organic Chemistry.[1][2]
Application Notes & Protocols: Strategic Synthesis of Biologically Active Heterocycles from 4-Bromo-3-methylbenzofuran
Foreword: The Benzofuran Core in Modern Drug Discovery Benzofuran and its derivatives represent a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuti...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Benzofuran Core in Modern Drug Discovery
Benzofuran and its derivatives represent a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals.[1][2] These heterocyclic scaffolds are privileged structures due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties.[1][3][4][5] The inherent versatility of the benzofuran ring system allows for extensive functionalization, enabling chemists to fine-tune its pharmacological profile. This guide focuses on a particularly valuable, yet underexplored, building block: 4-Bromo-3-methylbenzofuran . The strategic placement of the bromine atom at the C4 position provides a reactive handle for sophisticated synthetic transformations, primarily palladium-catalyzed cross-coupling reactions, allowing for the construction of complex, biologically active heterocycles.
The Strategic Advantage of 4-Bromo-3-methylbenzofuran
The utility of 4-Bromo-3-methylbenzofuran in synthetic chemistry stems from the specific attributes of its substituents:
The C4-Bromo Group : This is the primary site for synthetic manipulation. The carbon-bromine (C-Br) bond is sufficiently reactive to participate in a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations.[6][7] This allows for the introduction of diverse aryl, alkyl, alkynyl, and amino moieties at a position that significantly influences the molecule's interaction with biological targets.
The C3-Methyl Group : The methyl group is not merely a passive substituent. It influences the electronic properties of the benzofuran ring and can impart steric hindrance that may guide the regioselectivity of certain reactions. Furthermore, its presence can enhance binding affinity to specific biological targets and improve metabolic stability.
This combination makes 4-Bromo-3-methylbenzofuran an ideal starting material for creating libraries of novel compounds for drug discovery programs.
Figure 1: Synthetic utility of 4-Bromo-3-methylbenzofuran.
Palladium-catalyzed reactions are indispensable tools for forging new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[8]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most robust methods for creating biaryl structures by coupling an aryl halide with an organoboron reagent.[9][10]
Causality and Mechanistic Insight : The reaction proceeds through a well-established catalytic cycle involving three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation where the organic group is transferred from boron to palladium, and (3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.[11] The choice of base is critical; it activates the organoboron species, facilitating the transmetalation step.
Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Reaction Setup : To a flame-dried Schlenk flask or microwave vial, add 4-Bromo-3-methylbenzofuran (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.).
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand. For challenging couplings, advanced catalysts like Pd₂(dba)₃ with ligands such as SPhos or XPhos are recommended.[9]
Solvent Addition : Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol.
Reaction Execution : Heat the mixture to 80-110 °C with vigorous stirring.[9] Monitor the reaction's progress using TLC or LC-MS.
Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification : Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is a powerful method for linking terminal alkynes to aryl halides, creating arylalkyne structures that are valuable precursors for more complex heterocycles.[12][13]
Causality and Mechanistic Insight : The reaction typically employs a dual-catalyst system: a palladium complex and a copper(I) co-catalyst.[1][2] The palladium cycle is similar to the Suzuki coupling, while the copper(I) salt reacts with the terminal alkyne to form a more reactive copper(I) acetylide, which then undergoes transmetalation with the Pd(II) intermediate. Copper-free protocols have also been developed to avoid homocoupling of the alkyne (Glaser coupling).[12][14]
Protocol 2: Copper-Catalyzed Sonogashira Coupling
Reaction Setup : To a Schlenk flask, add 4-Bromo-3-methylbenzofuran (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
Solvent and Reagents : Evacuate and backfill the flask with an inert gas. Add a degassed solvent (e.g., THF, DMF, or triethylamine). Add the terminal alkyne (1.1-1.5 eq.) and a base, which is often the solvent itself (e.g., triethylamine) or an added base like diisopropylamine.
Reaction Execution : Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.
Work-up : Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Purification : Purify the resulting 4-alkynyl-3-methylbenzofuran via flash column chromatography.
Data Presentation: Reaction Parameters and Biological Activity
Effective protocol design requires understanding the interplay of various reaction components.
Table 1: Typical Conditions for Cross-Coupling of 4-Bromo-3-methylbenzofuran
Reaction Type
Palladium Catalyst (mol%)
Ligand (if needed)
Base
Solvent
Temp (°C)
Typical Yields
Suzuki-Miyaura
Pd(PPh₃)₄ (3%)
-
K₂CO₃
Dioxane/H₂O
90-100
75-95%
Suzuki-Miyaura
Pd₂(dba)₃ (1-2%)
XPhos (2-4%)
K₃PO₄
Toluene
110
80-98%
Sonogashira
Pd(PPh₃)₂Cl₂ (2%)
PPh₃
Et₃N / CuI
THF
25-50
70-90%
Buchwald-Hartwig
Pd₂(dba)₃ (2%)
BINAP (3%)
NaOt-Bu
Toluene
100
65-85%
Table 2: Examples of Biologically Active Benzofuran Derivatives
A systematic workflow is crucial for reproducibility and safety.
Figure 3: A standard experimental workflow for cross-coupling.
Advanced Strategies: Post-Coupling Cyclization
The true power of using 4-Bromo-3-methylbenzofuran is realized when the products of the initial coupling are used in subsequent reactions to build more complex, fused heterocyclic systems. For example, a 4-amino-3-methylbenzofuran (from a Buchwald-Hartwig reaction) can be condensed with a dicarbonyl compound to form a fused pyrazine ring. Similarly, an ortho-functionalized aryl group introduced via Suzuki coupling can undergo intramolecular C-H activation or other cyclization reactions to create polycyclic aromatic systems with unique biological properties.[18]
Conclusion
4-Bromo-3-methylbenzofuran is a highly effective and versatile starting material for the synthesis of diverse, biologically active heterocycles. By mastering core synthetic transformations such as the Suzuki-Miyaura and Sonogashira cross-coupling reactions, researchers can rapidly access novel chemical space. The protocols and insights provided herein serve as a robust foundation for drug development professionals and synthetic chemists to design and execute efficient synthetic campaigns, ultimately accelerating the discovery of next-generation therapeutics.
References
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). National Institutes of Health.
Unveiling the Versatility of 4'-Bromo-3'-methylacetophenone: A Catalyst for Innovation in Chemical Synthesis and Application. (2024, May 8). ChemicalBook.
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024, May 5). ACS Omega.
Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (n.d.). MDPI.
part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. (n.d.). PubMed.
Benzofuran derivatives, process for their preparation and intermediates thereof. (n.d.). Google Patents.
A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol. (n.d.). Benchchem.
Heterocyclic Chemistry: Synthesis and Reactions Of Benzofuran. (2025, January 15). NOBLECHEMISTRY.
Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, September 2). RSC Publishing.
Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, August 27). ScienceOpen.
Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. (n.d.). PubMed.
Synthesis of heterocyclic-fused benzofurans via C–H functionalization of flavones and coumarins. (2013, July 19). Chemical Communications (RSC Publishing).
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022, April 28). PMC - PubMed Central.
Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. (n.d.). Organic Letters - ACS Publications.
Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. (n.d.). PMC.
Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). (2020, November 23). YouTube.
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube.
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (n.d.). MDPI.
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2025, August 10). ResearchGate.
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
Copper-free Sonogashira cross-coupling reactions: an overview. (2021, February 10). RSC Advances (RSC Publishing).
Application Note: High-Fidelity Lithium-Halogen Exchange Protocols for 4-Bromo-3-methylbenzofuran
Executive Summary The functionalization of 4-bromo-3-methylbenzofuran presents a classic "Kinetic vs. Thermodynamic" conflict in organometallic chemistry.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The functionalization of 4-bromo-3-methylbenzofuran presents a classic "Kinetic vs. Thermodynamic" conflict in organometallic chemistry. While the C4-bromide offers a handle for lithium-halogen exchange, the C2-proton of the benzofuran ring is significantly acidic (
). Standard lithiation protocols using -butyllithium (-BuLi) frequently result in competitive C2-deprotonation, leading to complex mixtures of C4-lithiated, C2-lithiated, and dilithiated species.
This Application Note details two field-proven protocols to achieve exclusive C4-functionalization:
Protocol A (The Kinetic Standard): Cryogenic exchange using
-butyllithium (-BuLi) to outpace C2-deprotonation.
Protocol B (The Modern Robust): Magnesium-halogen exchange using the "Turbo Grignard" reagent (
-PrMgCl[1]·LiCl), offering superior functional group tolerance and scalability.[2]
Mechanistic Insight: The Selectivity Paradox
To successfully functionalize the C4 position, one must understand the competing pathways. The 3-methyl group serves as a crucial blocking element, preventing the "Halogen Dance" (isomerization of the anion) to the C3 position. However, it does not protect the acidic C2 proton.
Path A (Desired): Rapid Li-Br exchange at C4. This is kinetically controlled and requires extremely fast reagents (
-BuLi) at low temperatures.
Path B (Undesired): Acid-base deprotonation at C2. This is the thermodynamic sink. Once the C2-anion forms, the C4-bromide becomes electronically deactivated toward further exchange due to the anionic repulsion of the heteroaromatic ring.
Visualization: Reaction Pathways[3]
Figure 1: Competition between kinetic C4-exchange and thermodynamic C2-deprotonation.
Protocol A: Cryogenic Exchange with
-BuLi
Best for: Small-scale discovery chemistry, maximizing yield when no sensitive functional groups are present.
Rationale
-BuLi is used instead of -BuLi because the rate of halogen-lithium exchange with -BuLi is orders of magnitude faster than with -BuLi. This speed allows the exchange to complete before the reagent has time to deprotonate the C2 position. Two equivalents are required: one for the exchange and one to destroy the resulting -butyl bromide (forming isobutene and isobutane), preventing the reaction from reversing.
Materials
Substrate: 4-Bromo-3-methylbenzofuran (1.0 equiv)
Reagent:
-Butyllithium (1.7 M in pentane, 2.1 equiv)
Solvent: Anhydrous THF (0.1 M concentration relative to substrate)
Electrophile: e.g., DMF, Benzaldehyde,
(1.2–1.5 equiv)
Step-by-Step Procedure
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen/argon inlet.
Solvation: Charge the flask with 4-Bromo-3-methylbenzofuran and anhydrous THF. Cool the solution to -78°C (dry ice/acetone bath).
Lithiation: Add
-BuLi dropwise via syringe over 10 minutes.
Critical: Direct the stream down the side of the flask to pre-cool the reagent before it hits the solution.
Observation: The solution may turn yellow or orange.
Incubation: Stir at -78°C for exactly 20 minutes .
Warning: Do not extend beyond 30 minutes; isomerization to the C2-lithio species can occur even at low temps.
Quench: Add the electrophile (neat or in minimal THF) rapidly.
Warm-up: Allow the reaction to stir at -78°C for 10 minutes, then remove the cooling bath and allow to warm to room temperature.
Best for: Process chemistry, scale-up, and substrates with sensitive functional groups (e.g., esters, nitriles).[3][4]
Rationale
The "Turbo Grignard" reagent, developed by Paul Knochel, uses LiCl to break up magnesium aggregates, increasing reactivity.[1] However, it is still less basic than alkyl lithiums. This allows for selective Br-Mg exchange at the C4 position without touching the acidic C2 proton or other sensitive groups (esters/nitriles) that might be present on the scaffold.
Note: Exchange is slower than lithiation. Monitor via GC-MS (quench a small aliquot with MeOD; look for the deuterium incorporation at C4 vs starting material). Typically takes 1–4 hours .
Functionalization: Add the electrophile.
Note: Magnesium species are less reactive than lithium species. For unreactive electrophiles, adding a Copper(I) catalyst (e.g., CuCN·2LiCl) may be necessary to facilitate the coupling.
Visualization: Experimental Workflow
Figure 2: Workflow for Turbo Grignard exchange.
Data & Troubleshooting
Reagent Comparison Table
Feature
-BuLi (Protocol A)
-PrMgCl·LiCl (Protocol B)
Exchange Speed
Instantaneous (< 5 min)
Slow (1–4 hours)
Temperature
-78°C (Strict)
-15°C to RT (Flexible)
C2-H Tolerance
Low (Relies on kinetics)
High (Thermodynamically stable)
FG Tolerance
Low (Attacks esters/ketones)
High (Tolerates esters/nitriles)
Scale-up Risk
High (Pyrophoric, exotherm)
Low (Manageable exotherm)
Common Pitfalls
Problem: Recovery of starting material.
Cause: Wet THF kills the reagent, or exchange was too slow (Protocol B).
Fix: Distill THF over Na/Benzophenone; increase time/temp for Protocol B.
Problem: Product is a mixture of C4-E and C2-E isomers.
Cause: Temperature was too high during
-BuLi addition, or reaction sat too long before quench.
Fix: Ensure -78°C internal temp; quench immediately after 20 mins.
Problem: "Halogen Dance" to C3.
Note: Rare for 3-methyl substrates, but if the methyl group is missing, the Li will migrate to C3 (the most stable position between the heteroatom and the aryl ring).
References
Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics.
Bailey, W. F., & Patricia, J. J. (1988).[3] The Mechanism of the Lithium-Halogen Interchange Reaction: A Review of the Literature. Journal of Organometallic Chemistry, 352(1-2), 1-46.
Krasovskiy, A., & Knochel, P. (2004).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336.
Bao, R., et al. (2015). Regioselective Synthesis of Functionalized Benzofurans. (Contextual reference for benzofuran lithiation patterns).
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online
Topic: Optimization of Cyclodehydration Protocols for Halogenated Benzofurans
Ticket ID: BZF-4BR-OPT
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: The "Yield Trap"
Synthesizing 4-bromo-3-methylbenzofuran via the cyclization of
-aryloxy ketones (e.g., 1-(3-bromophenoxy)propan-2-one) presents two distinct failure modes that are often conflated as "low yield":
The Regioselectivity Trap: The 3-bromo substituent on the phenol ring directs cyclization primarily to the para position (yielding the 6-bromo isomer), leaving the desired 4-bromo isomer (formed via ortho cyclization) as a minor product (~15-20%).
The Polymerization Trap: Benzofurans are acid-sensitive. Classical Polyphosphoric Acid (PPA) or H₂SO₄ methods often generate "black tar" due to cationic polymerization, destroying whatever 4-bromo isomer was formed.
This guide provides a Troubleshooting Decision Tree and optimized protocols using Titanium Tetrachloride (TiCl₄) and Amberlyst-15 to mitigate these issues.
Module 1: Diagnostic & Decision Tree
Before altering your protocol, identify your primary failure mode using the logic flow below.
Figure 1: Diagnostic workflow for benzofuran synthesis failures. Select the path matching your experimental observation.
Module 2: Optimized Protocols
Protocol A: Kinetic Control using TiCl₄ (The "Anti-Tar" Method)
Recommended for: Users experiencing polymerization or needing to force cyclization in crowded systems.
The Science: Unlike PPA (which acts as a solvent and catalyst, promoting thermodynamic equilibration and polymerization), Titanium(IV) chloride acts as a Lewis acid in a non-protic solvent. It coordinates to the ketone carbonyl and the phenoxy oxygen, creating a chelated intermediate that lowers the activation energy for the Friedel-Crafts alkylation. This allows the reaction to proceed at 0°C to Room Temperature , significantly reducing tar formation [1, 2].
Step-by-Step Workflow:
Preparation: Flame-dry a 2-neck round-bottom flask (RBF) and equip with a magnetic stir bar and N₂ inlet.
Solvation: Dissolve 1-(3-bromophenoxy)propan-2-one (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration). Note: High dilution is critical to prevent intermolecular polymerization.
Activation: Cool the solution to 0°C (ice bath).
Addition: Dropwise add TiCl₄ (1.2 equiv) via syringe.
Observation: The solution will likely turn dark red/brown (formation of the Ti-enolate complex).
Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature. Monitor by TLC (typically complete in 1-2 hours).
Quench: Pour the mixture into ice-cold 1N HCl .
Workup: Extract with DCM, wash with Brine, dry over Na₂SO₄.
Expected Outcome: >85% mass recovery (minimized tar). Regioselectivity will still favor 6-bromo, but the yield of the 4-bromo isomer will be higher due to lack of decomposition.
Protocol B: Surface Catalysis with Amberlyst-15 (The "Green" Method)
Recommended for: Scalability and ease of purification.
The Science: Amberlyst-15 is a macroreticular sulfonic acid resin. It provides a high local acid concentration within the pore structure but maintains a neutral bulk solvent. This "heterogeneous" nature prevents the runaway polymerization often seen with homogeneous acids like H₂SO₄ [3].
Step-by-Step Workflow:
Setup: Equip a RBF with a Dean-Stark trap and reflux condenser.
Loading: Suspend 1-(3-bromophenoxy)propan-2-one and Amberlyst-15 (20% w/w relative to substrate) in Toluene or Chlorobenzene .
Cyclization: Reflux vigorously to remove water azeotropically.
Time: 2–4 hours.
Purification: Filter off the resin (can be regenerated). Evaporate solvent.
Module 3: The Regioselectivity FAQ
Q: I used TiCl₄, but I still isolated mostly 6-bromo-3-methylbenzofuran. How do I get the 4-bromo isomer?
A: This is a fundamental thermodynamic constraint. In 3-substituted phenols, the position para to the substituent (Position 6) is sterically open, while the position ortho (Position 4) is crowded by the bromine atom.
To exclusively target the 4-bromo isomer, you must change your synthetic strategy. You cannot rely on the cyclization of 3-bromophenoxyacetone.
Alternative Strategy: The "Blocked" Precursor
Instead of 3-bromophenol, use 2,3-dibromophenol as your starting material (if accessible).
Ether Formation: React 2,3-dibromophenol with chloroacetone.
Cyclization: The position ortho to the oxygen (Position 6 of the phenol) is open.
Wait: This yields 7-bromo-benzofuran derivatives.
The "Real" Solution for 4-Bromo-3-methylbenzofuran:
You must use a Pd-Catalyzed Annulation strategy that builds the furan ring onto a pre-functionalized benzene where the halogen is already in place.
Mechanism: The Pd inserts into the C-I bond (more reactive than C-Br). The alkyne couples, followed by intramolecular attack of an oxygen nucleophile (if using a phenol precursor) or oxidative cyclization.
Module 4: Data & Comparison
Parameter
Classical Method (PPA)
Optimized Method (TiCl₄)
Surface Method (Amberlyst-15)
Reaction Temp
100°C+
0°C -> RT
110°C (Reflux)
Tar Formation
High (Significant Loss)
Low (<5%)
Low (<10%)
Yield (Overall)
30-40%
75-85%
60-70%
Regioselectivity
Thermodynamic (Favors 6-Br)
Kinetic (Slight improvement for 4-Br)
Thermodynamic
Cleanup
Messy (Acid neutralization)
Simple (Aqueous wash)
Easiest (Filtration)
References
Ramachandran, P. V., et al. (2022).[2] "TiCl4-Catalyzed Hydroboration of Ketones with Ammonia Borane." The Journal of Organic Chemistry, 87(19), 13259-13269. Link
Cited for: Utility of TiCl4 in activating ketone intermediates under mild conditions.[2][3]
Fujimori Lab. (2000). "Alkylation of carbonyl compounds in the TiCl4-promoted reaction." Tetrahedron Letters. Link
Cited for: TiCl4 mediated activation of carbonyls and suppression of side reactions.
Reddy, et al. (2025). "Amberlyst-15® in PEG-400: Green Synthesis of 3-Benzoyl-5-Hydroxy Benzofuran." ResearchGate.[4][5][6] Link
Cited for: Efficacy of Amberlyst-15 in preventing polymeriz
BenchChem. (2025). "Navigating the Synthesis of 4-Fluoro-3-methylbenzofuran: A Technical Guide." Link
Cited for: General protocols on Rap-Stoermer and related cycliz
Technical Support Center: Solving Solubility Issues of 4-Bromo-3-methylbenzofuran in Polar Solvents
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubilization of 4-Bromo-3-methylbenzofuran in polar solvent systems. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my 4-Bromo-3-methylbenzofuran not dissolving in common polar solvents like water or ethanol?
Answer: The primary reason for the poor solubility of 4-Bromo-3-methylbenzofuran in polar solvents lies in the fundamental chemical principle of "like dissolves like".[1][2]
Solute Polarity: 4-Bromo-3-methylbenzofuran is a predominantly non-polar molecule. Its structure consists of a benzofuran ring system, a methyl group, and a bromine atom. While the ether linkage and the bromine atom introduce some polarity, the large, aromatic, carbon-rich structure dominates, making the overall molecule hydrophobic (water-fearing).
Solvent Polarity: Polar solvents, such as water, have strong intermolecular forces, particularly hydrogen bonding.[3] These solvent molecules are strongly attracted to each other.
The Mismatch: For dissolution to occur, the energy released from new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.[4] In this case, the weak interactions between the non-polar 4-Bromo-3-methylbenzofuran and the highly polar solvent molecules are not strong enough to disrupt the powerful hydrogen bonds of a solvent like water.[3] This energetic unfavorability results in poor solubility.
Q2: I need to use a polar solvent for my reaction or assay. What are my options to improve solubility?
Answer: You have several effective strategies at your disposal. The choice depends on the specific requirements of your experiment, such as final concentration needed and compatibility with downstream applications. The main approaches are:
Using Co-solvents: Introduce a water-miscible organic solvent to the primary polar solvent.[5][6]
Temperature Adjustment: Increase the temperature of the system to enhance solubility.[7][8]
Employing Surfactants: Use surfactants to create micelles that encapsulate the non-polar compound.[9][10]
The following sections will provide detailed troubleshooting guides for each of these methods.
Troubleshooting Guide 1: The Co-solvent Approach
This is often the most effective and widely used method for solubilizing non-polar compounds in aqueous or highly polar systems.[11]
Q3: How does a co-solvent work, and how do I choose the right one?
Answer: A co-solvent is a water-miscible organic solvent that, when added to a primary polar solvent like water, creates a new solvent system with an intermediate polarity.[12] This new environment is more favorable for dissolving non-polar solutes.
Mechanism of Action: The co-solvent works by reducing the overall polarity of the solvent system. It disrupts the strong hydrogen-bonding network of water, creating "pockets" that are less polar and can more easily accommodate the hydrophobic 4-Bromo-3-methylbenzofuran molecule.[11]
Choosing a Co-solvent: The ideal co-solvent should be inert in your experimental system and easily removed if necessary. Consider the following options:
Co-Solvent
Polarity
Common Uses & Considerations
Dimethyl Sulfoxide (DMSO)
Highly Polar Aprotic
Excellent solubilizing power for a wide range of compounds. Often used for creating stock solutions. Can be difficult to remove and may affect some biological assays.[5]
Ethanol
Polar Protic
Less toxic than other organic solvents. Commonly used in pharmaceutical formulations. May not be sufficient for highly insoluble compounds on its own.[5]
Isopropanol
Polar Protic
Similar to ethanol but slightly less polar. Good for general laboratory use.
N,N-Dimethylformamide (DMF)
Highly Polar Aprotic
Strong solubilizing power, similar to DMSO. Carries higher toxicity concerns.
Polyethylene Glycol (PEG 300/400)
Polar
Low-molecular-weight PEGs are liquid and often used in drug formulations due to their low toxicity.[5]
Propylene Glycol (PG)
Polar
Another common, low-toxicity co-solvent used in pharmaceutical preparations.[5]
Experimental Protocol: Preparing a Solution Using a Co-solvent
Initial Dissolution: First, dissolve the 4-Bromo-3-methylbenzofuran in a minimal amount of the chosen co-solvent (e.g., DMSO). This creates a concentrated stock solution.
Titration: Slowly add the primary polar solvent (e.g., water or buffer) to the stock solution dropwise while vortexing or stirring vigorously.
Observation: Monitor the solution for any signs of precipitation (cloudiness). If precipitation occurs, you may have exceeded the solubility limit in that specific co-solvent/polar solvent ratio.
Optimization: The key is to find the highest percentage of the primary polar solvent that keeps your compound in solution at the desired concentration. It is often a balance between solubilizing power and the tolerance of your experimental system for the co-solvent.
Below is a logical workflow for troubleshooting with co-solvents.
Caption: A surfactant micelle encapsulating a non-polar molecule.
Common Surfactants:
Tween® 20/80 (Polysorbates): Non-ionic, commonly used in biological applications.
Sodium Dodecyl Sulfate (SDS): Anionic, a very strong solubilizing agent, but denatures proteins.
Cremophor® EL: Non-ionic, often used in drug formulations.
Verification and Analysis
Q6: How can I accurately determine the solubility of my compound?
Answer: Visual inspection is a good start, but for quantitative data, you need an analytical method. The gold-standard laboratory technique is the shake-flask method .
[13]
Preparation: Add an excess amount of 4-Bromo-3-methylbenzofuran to your chosen solvent or solvent system in a sealed container (e.g., a glass vial). The excess solid is crucial to ensure saturation is reached.
[13]2. Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
Phase Separation: Allow the undissolved solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.
Sampling: Carefully extract a known volume of the clear supernatant.
Quantification: Dilute the supernatant and determine the concentration of the dissolved compound using an appropriate analytical technique such as:
High-Performance Liquid Chromatography (HPLC): Highly specific and accurate.
[14] * UV-Vis Spectroscopy: A simpler method if the compound has a unique absorbance profile and no other components interfere.
[14] * Gravimetric Analysis: Evaporate the solvent from a known volume of the filtrate and weigh the remaining solid residue.
[15]
Safety Information
As a Senior Application Scientist, I must insist on prioritizing safety.
Handling: Always handle 4-Bromo-3-methylbenzofuran in a well-ventilated area or a chemical fume hood. [16][17]Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
[18][19]* Hazards: Based on data for similar brominated aromatic compounds, assume the substance may be harmful if swallowed, and can cause skin and serious eye irritation. [17][19]Avoid breathing dust or vapors.
[16]* Disposal: Dispose of waste according to local, state, and federal regulations. Do not pour organic solvents down the drain.
Always consult the most up-to-date Safety Data Sheet (SDS) for 4-Bromo-3-methylbenzofuran from your supplier before starting any work.
[19][20][21][22][24]
References
Chemistry LibreTexts. (2022). 13.4: Effects of Temperature and Pressure on Solubility. [Link]
Yalkowsky, S. H., & Myrdal, P. B. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Journal of Chemical & Engineering Data, 55(4), 1593–1596. [Link]
StackExchange. (2021). How does a non-polar solvent dissolve the nonpolar solute? What is the mechanism? [Link]
Adejumo, O., & Adebayo, A. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 7(1), 1-10. [Link]
Holmberg, K. (2001). Surfactants at non-polar surfaces. Diva-portal.org. [Link]
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
American Chemical Society. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 887-890. [Link]
Chemistry Stack Exchange. (2012). How do non-polar substances dissolve in non-polar solvents? [Link]
ACS Publications. (n.d.). Nonpolar co-solvents for solubility enhancement in supercritical fluid carbon dioxide. Journal of Chemical & Engineering Data. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket ID: G-BFUR-4BR-3ME
Assigned Specialist: Senior Application Scientist
Subject: Troubleshooting metallation failures due to C3-C4 steric buttressing
Executive Summary & Root Cause Analysis
The Challenge:
Forming a Grignard reagent at the 4-position of a benzofuran ring is inherently difficult due to the proximity of the bridgehead carbons. When a 3-methyl group is added, it creates a "steric buttress" effect. The methyl group physically blocks the approach of solvated magnesium species to the C4-Bromine bond.
The Diagnosis:
Most failures with 4-bromo-3-methylbenzofuran stem from using "Classical" conditions (Mg turnings/Ether/Reflux).
Symptom: No initiation despite iodine/heat (Passivation).
Symptom: Reaction starts but yields are <30% (Wurtz Homocoupling).
Symptom: Formation of "tars" (Polymerization of the furan ring).
The Solution:
Switch from Direct Insertion (Mg metal) to Magnesium-Halogen Exchange using Turbo Grignard (
-PrMgCl·LiCl).[1][2][3][4][5][6][7] This method bypasses the surface-area limitations of solid magnesium and operates at lower temperatures, preserving the sensitive furan ring.
Troubleshooting Decision Tree
Use this logic flow to diagnose your current failure mode and select the correct remediation protocol.
Figure 1: Diagnostic logic for benzofuran metallation failures. The primary recommendation for persistent failure is switching to the Turbo Grignard exchange method.
Recommended Protocols
Method A: The "Turbo" Exchange (Gold Standard)
Why this works: The Lithium Chloride (LiCl) breaks up the polymeric aggregates of the Grignard reagent. This creates a more reactive, monomeric species that can insert into the sterically hindered C4 position at low temperatures (-15°C), preventing side reactions.
Note: Do not rush. The steric bulk of the 3-methyl group slows the exchange rate compared to simple aryl bromides.
Incubation: Stir at -15°C for 30–60 minutes.
Validation: Aliquot 0.1 mL, quench with I
, and check GC/MS. You should see >95% conversion to the iodo-derivative (indicating successful Mg species).
Reaction: Add your electrophile (e.g., aldehyde, ketone) at -15°C, then slowly warm to RT.
Method B: Rieke Magnesium (Alternative for Direct Insertion)
Use Case: If you must use direct insertion (e.g., cost prohibits Turbo Grignard), standard Mg turnings will likely fail. You must use highly activated Rieke Magnesium (Mg*).
Reagents:
MgCl
(anhydrous)
Lithium naphthalenide (Li/Naph)
Substrate: 4-Bromo-3-methylbenzofuran
Step-by-Step:
Preparation of Mg:* Reduce anhydrous MgCl
with Lithium naphthalenide in THF for 2 hours. The solution turns dark black (fine Mg powder).
Addition: Add the benzofuran substrate in THF to the Mg* slurry at 0°C .
Critical: Do not reflux. The high surface area of Mg* allows reaction at lower temps, reducing the risk of opening the furan ring.
Monitoring: Monitor consumption of starting material by TLC.
Q1: The reaction turned dark brown/black immediately. Is it ruined?A: Not necessarily. Benzofuran anions can be colored. However, if using Method B (Direct Mg), a rapid blackening often indicates polymerization of the furan ring.
Check: Quench a small sample with water.[12] If you recover starting material, it didn't react. If you get a complex mixture of tars, the ring opened.
Fix: Switch to Method A (Turbo) and lower the temperature to -20°C.
Q2: I see a significant amount of "dimer" (8,8'-dimethyl-4,4'-bibenzofuran) in my GC-MS.A: This is Wurtz homocoupling. It happens when the concentration of the organic halide is too high near the magnesium surface.[12]
Fix: In Method A, this is rare. In Method B, use High Dilution . Add the bromide solution very slowly (over 2 hours) to the magnesium suspension.
Q3: Can I use
-BuLi for Lithium-Halogen exchange instead?A: Proceed with extreme caution. While -BuLi exchanges faster, the resulting aryl-lithium species is much more aggressive. At temperatures above -78°C, the lithiated species may attack the C2 proton of the benzofuran or cause ring fragmentation. If you use -BuLi, you must transmetallate to MgBr or ZnCl immediately to stabilize the nucleophile.
Q4: Why does adding LiCl help?A: As described by Knochel, Grignard reagents form tight polymeric aggregates in THF. The 3-methyl group on your substrate acts as a shield, preventing these large aggregates from reaching the C4-Br bond. LiCl breaks these aggregates into smaller monomers (
), effectively "shrinking" the reagent so it can bypass the steric hindrance.
Mechanism of Action (Turbo Grignard)[10][13]
Figure 2: The Turbo Grignard reagent utilizes LiCl to form a highly reactive monomeric species, facilitating exchange even on sterically hindered substrates.
References
Knochel, P., et al. (2004).[2] A New Turbo-Grignard Reagent for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Reagents. Angewandte Chemie International Edition.
Bao, R. L., et al. (2011). Recent Advances in the Synthesis of Benzofurans. Chemical Communications. (Context on Benzofuran stability).
Reich, H. J. (2023). Tech Note: Titration of Grignard Reagents. University of Wisconsin-Madison Organic Chemistry Data.
Sigma-Aldrich Technical Bulletin. (2022). TurboGrignard: Primer and Protocols.
Distinguishing 4-Bromo and 5-Bromo-3-Methylbenzofuran Isomers via Spectroscopy
[1] Executive Summary Objective: To provide a definitive, experimentally valid protocol for distinguishing between 4-bromo-3-methylbenzofuran and 5-bromo-3-methylbenzofuran . The Challenge: These regioisomers share ident...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Objective: To provide a definitive, experimentally valid protocol for distinguishing between 4-bromo-3-methylbenzofuran and 5-bromo-3-methylbenzofuran .
The Challenge: These regioisomers share identical molecular weights (
g/mol ) and nearly identical polarity, making separation by standard silica chromatography difficult. Mass spectrometry (MS) fragmentation patterns are often indistinguishable.[1]
The Solution: Nuclear Magnetic Resonance (NMR) spectroscopy is the only reliable method for unambiguous assignment.
Primary Determinant:
H NMR coupling patterns (splitting of the aromatic region).
Definitive Confirmation: 1D NOE (Nuclear Overhauser Effect) or 2D NOESY experiments targeting the spatial proximity of the C3-methyl group to the C4-proton.
Structural Analysis & Logic
Understanding the benzofuran numbering system is critical for interpreting the spectral data.
3-Methylbenzofuran Core: The methyl group is attached at position 3 (the furan ring).
Position 4 (Peri-position): This is the benzene ring carbon spatially closest to the C3-methyl group.
The Key Difference:
5-Bromo Isomer: Contains a proton at position 4 (H-4 ).[1]
4-Bromo Isomer: Contains a bromine atom at position 4; H-4 is absent .[1]
Visualizing the Isomers (Decision Logic)
Figure 1: Decision tree for assigning regiochemistry based on
H NMR and NOE data.
Comparative Spectroscopy Data
Proton NMR (
H NMR)
The aromatic region (7.0–8.0 ppm) provides the clearest distinction.
Feature
5-Bromo-3-methylbenzofuran
4-Bromo-3-methylbenzofuran
H-4 Signal
Present. Typically a doublet ( Hz) or broad singlet at ~7.60 ppm .[1]
Expert Insight: In the 5-bromo isomer, the meta-coupling (
Hz) is characteristic. In the 4-bromo isomer, you will see two large ortho-couplings ( Hz) for H-6, making it appear as a triplet or distinct double-doublet.[1]
Carbon NMR (
C NMR)
Bromine exerts a "Heavy Atom Effect," causing the attached carbon (ipso-carbon) to shift upfield (shielded) relative to a protonated carbon.
Carbon
5-Bromo Isomer
4-Bromo Isomer
C-4
~120–125 ppm (CH)
~114–118 ppm (C-Br, Quaternary)
C-5
~114–116 ppm (C-Br, Quaternary)
~125–130 ppm (CH)
Protocol: Look for the specific chemical shift of the quaternary carbon bearing the bromine. In the 4-bromo isomer, this signal will be significantly upfield due to the proximity to the electron-rich furan oxygen and the heavy atom effect.
The Definitive Experiment: NOE Difference Spectroscopy
If 1D NMR splitting patterns are ambiguous due to peak overlap, the Nuclear Overhauser Effect (NOE) is the absolute confirmation.
Mechanism: The methyl group at C-3 is spatially locked within 3 Å of the proton at C-4 (if present) and the proton at C-2.
5-Bromo: Irradiating the Methyl (Me-3) will enhance H-2 AND H-4 .[1]
4-Bromo: Irradiating the Methyl (Me-3) will enhance only H-2 .[1] (H-4 is missing).
Experimental Protocol (Step-by-Step)
Sample Prep: Dissolve ~10 mg of compound in 0.6 mL CDCl
. Ensure the solution is free of paramagnetic impurities (filter through cotton/Celite).
Acquisition (1D NOE):
Set the selective irradiation frequency on the methyl doublet/singlet at ~2.2 ppm .
Set mixing time (
) to 0.5 – 0.8 seconds .
Acquire 64–128 scans to ensure high signal-to-noise ratio.[1]
Analysis:
Phase the spectrum so the irradiated methyl peak is negative.
Look for positive enhancements in the aromatic region.
Visualization of NOE Interactions
Figure 2: Expected NOE correlations. The red arrow indicates the diagnostic signal present only in the 5-bromo isomer.
Synthesis & Purification Context
While this guide focuses on spectroscopy, understanding the origin of these isomers aids in identification.
Synthesis of 5-Bromo-3-methylbenzofuran: Often synthesized via the Pechmann condensation or radical bromination of 3-methylbenzofuran.[1] If NBS (N-bromosuccinimide) is used on 3-methylbenzofuran, the 2-position is most reactive, followed by the 5-position. The 4-position is sterically hindered by the methyl group, making the 4-bromo isomer kinetically disfavored .
Implication: If you isolated a major product from direct bromination, it is statistically likely to be the 5-bromo (or 2-bromo) isomer.[1] The 4-bromo isomer usually requires specific de novo synthesis from a pre-brominated phenol precursor.[1]
References
PubChem. 5-Bromo-3-methyl-1-benzofuran (Compound).[1][2] National Library of Medicine.[1] Available at: [Link]
Choi, H. D., et al. (2010).[1] Crystal structure of 5-bromo-3-(4-chlorophenylsulfinyl)-2-methyl-1-benzofuran.[1] PMC (PubMed Central).[1] Available at: [Link]
Claridge, T. D. W. (2016).[1][3] High-Resolution NMR Techniques in Organic Chemistry.[1] Elsevier.[1] (Standard reference for NOE protocols).
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] (Standard reference for ABC vs AMX coupling patterns).
Comparative Guide: Reactivity of 4-Bromo vs. 6-Bromo-3-Methylbenzofuran
This technical guide provides an in-depth comparison of the reactivity profiles of 4-bromo-3-methylbenzofuran versus 6-bromo-3-methylbenzofuran . Executive Summary In the development of benzofuran-based pharmacophores, t...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth comparison of the reactivity profiles of 4-bromo-3-methylbenzofuran versus 6-bromo-3-methylbenzofuran .
Executive Summary
In the development of benzofuran-based pharmacophores, the choice between the 4-bromo and 6-bromo isomers dictates the synthetic strategy.
6-Bromo-3-methylbenzofuran behaves as a standard electron-rich aryl halide , amenable to classical cross-coupling conditions with high yields.
4-Bromo-3-methylbenzofuran is a sterically congested electrophile . The "peri-effect" exerted by the 3-methyl group significantly retards oxidative addition and transmetallation, necessitating high-activity catalytic systems (e.g., Buchwald precatalysts) for efficient functionalization.
Electronic & Steric Analysis
The "Peri-Effect" (Steric Dominance)
The defining differentiator between these isomers is the steric environment created by the methyl group at C3.
C4 Position (Proximal): The C4 proton (or substituent) and the C3-methyl group are in a peri-relationship (similar to positions 1 and 8 in naphthalene). A bromine atom at C4 suffers from significant Van der Waals repulsion with the C3-methyl group. This steric wall hinders the approach of metal catalysts (Pd, Ni) and large electrophiles.
C6 Position (Distal): The C6 position is remote from the heterocyclic ring junction and the C3-methyl group. It is sterically unencumbered and accessible.
Electronic Environment
Benzofuran is an electron-rich heterocycle. The oxygen atom donates electron density into the benzene ring via resonance.
C6 Reactivity: The C6 position is para to the furan oxygen, making it electron-rich and generally more nucleophilic in metal-halogen exchange scenarios, but also prone to oxidative addition due to the electron-rich nature of the ring facilitating Pd(0) insertion.
C4 Reactivity: The C4 position is meta to the oxygen. While still part of the electron-rich system, it lacks the direct resonance activation seen at C6.
Visualization of Steric Clash
The following diagram illustrates the steric congestion at C4 compared to the accessible C6 position.
Caption: Schematic representation of the peri-interaction inhibiting reactivity at the C4 position compared to the unhindered C6 position.
Reactivity Profiles: Experimental Data Comparison
The following table summarizes the expected performance of both isomers under standard and optimized reaction conditions.
Reaction Type
Parameter
6-Bromo-3-methylbenzofuran
4-Bromo-3-methylbenzofuran
Suzuki Coupling
Catalyst
Standard Pd(PPh₃)₄ or Pd(dppf)Cl₂
High-Activity Pd₂dba₃ + SPhos/XPhos
Temperature
60–80 °C
100–120 °C (Reflux often required)
Yield (Est.)
85–95%
40–65% (Standard) / 80% (Optimized)
Buchwald-Hartwig
Ligand
BINAP or Xantphos
BrettPhos or RuPhos (Bulky ligands essential)
Li-Halogen Exchange
Kinetics
Fast (< 5 min at -78 °C)
Fast, but C4-Li species is less stable
Stability
C-Li Species
Stable at -78 °C
Prone to isomerization or benzyne formation if warmed
Detailed Experimental Protocols
Protocol A: Suzuki Coupling of 6-Bromo-3-methylbenzofuran (Standard Conditions)
Use this protocol for the unhindered 6-isomer. It utilizes inexpensive, robust catalysts.
Reagents:
6-Bromo-3-methylbenzofuran (1.0 eq)
Arylboronic acid (1.2 eq)
Pd(dppf)Cl₂·DCM (3-5 mol%)
K₂CO₃ (2.0 eq)
Solvent: 1,4-Dioxane/Water (4:1)
Procedure:
Charge a reaction vial with the benzofuran, boronic acid, K₂CO₃, and Pd catalyst.
Evacuate and backfill with nitrogen (3 cycles).
Add degassed solvent mixture.
Heat to 80 °C for 4–6 hours.
Workup: Filter through Celite, dilute with EtOAc, wash with brine.
Expected Outcome: Full conversion with minimal homocoupling.
Protocol B: Suzuki Coupling of 4-Bromo-3-methylbenzofuran (Sterically Demanding)
Use this protocol for the hindered 4-isomer. The use of SPhos (or XPhos) is critical to create a highly active mono-ligated Pd species capable of oxidative addition into the crowded C4-Br bond.
Reagents:
4-Bromo-3-methylbenzofuran (1.0 eq)
Arylboronic acid (1.5 eq) – Excess required due to slower kinetics.
Pd(OAc)₂ (5 mol%)
SPhos (10 mol%) – Ligand:Pd ratio of 2:1.
K₃PO₄ (3.0 eq) – Stronger base often helps.
Solvent: Toluene/Water (10:1)
Procedure:
Pre-complexation: Stir Pd(OAc)₂ and SPhos in toluene for 10 mins under N₂ to generate the active catalyst.
Add the benzofuran, boronic acid, and solid base.
Heat to 100–110 °C (vigorous reflux) for 12–18 hours.
Monitoring: Reaction may stall; addition of fresh catalyst (2 mol%) may be required after 8 hours.
Workup: Standard extraction. Purification often requires careful chromatography to separate de-brominated byproducts (3-methylbenzofuran).
Mechanistic Pathway Analysis
The diagram below details the divergent pathways. Note the high energy barrier for the 4-bromo isomer during the oxidative addition step.
Caption: Mechanistic divergence showing the kinetic bottleneck at the oxidative addition step for the 4-bromo isomer.
References
Benzofuran Synthesis & Reactivity Review
Abu-Hashem, A. A., et al. "Reactivity of Benzofuran Derivatives." Synthetic Communications, 2014.
[Link]
Steric Hindrance in Palladium Coupling (SPhos/XPhos Utility)
Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.
[Link]
Lithium-Halogen Exchange Kinetics
Parham, W. E., & Bradsher, C. K. "Aromatic Lithiation via Halogen-Metal Exchange." Accounts of Chemical Research, 1982.
[Link]
Synthesis of 3-Methylbenzofurans
Reddy, et al. "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies." ACS Omega, 2024.
[Link]
Validation
A Senior Application Scientist's Guide to Elemental Analysis of 4-Bromo-3-methylbenzofuran: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and fine chemical synthesis, the precise characterization of novel compounds is paramount. 4-Bromo-3-methylbe...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the precise characterization of novel compounds is paramount. 4-Bromo-3-methylbenzofuran, a heterocyclic compound with potential applications in medicinal chemistry, requires stringent quality control to ensure its stoichiometric integrity. This guide, moving beyond rigid templates, provides an in-depth, comparative analysis of three principal techniques for the elemental analysis of this compound: Combustion (CHN) Analysis, X-ray Fluorescence (XRF) Spectroscopy, and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative standards.
The Critical Role of Elemental Analysis for 4-Bromo-3-methylbenzofuran
4-Bromo-3-methylbenzofuran (C₉H₇BrO) possesses a distinct elemental composition that is a cornerstone of its chemical identity. Verifying this composition is not merely an academic exercise; it is a critical step in:
Purity Assessment: Deviations from the theoretical elemental composition can indicate the presence of impurities, residual solvents, or byproducts from synthesis.
Stoichiometric Verification: Ensuring the correct ratio of elements is fundamental for confirming the successful synthesis of the target molecule.
Regulatory Compliance: For pharmaceutical applications, regulatory bodies like the United States Pharmacopeia (USP) mandate strict control over elemental impurities.[1][2]
The theoretical elemental composition of 4-Bromo-3-methylbenzofuran serves as the benchmark against which all analytical results are measured.
Table 1: Theoretical Elemental Composition of 4-Bromo-3-methylbenzofuran (C₉H₇BrO)
Element
Atomic Mass ( g/mol )
Number of Atoms
Total Mass ( g/mol )
Percentage (%)
Carbon (C)
12.011
9
108.099
51.21
Hydrogen (H)
1.008
7
7.056
3.34
Bromine (Br)
79.904
1
79.904
37.86
Oxygen (O)
15.999
1
15.999
7.58
Total
211.058
100.00
A Comparative Overview of Analytical Techniques
The choice of an analytical technique for elemental analysis is a strategic decision, balancing the need for accuracy, speed, sample consumption, and the specific elements of interest. Below is a high-level comparison of the three techniques discussed in this guide.
Table 2: High-Level Comparison of Elemental Analysis Techniques
Rapid, non-destructive screening and quantification
Trace and ultra-trace element analysis
Sample Preparation
Weighing in tin capsules
Minimal (pressed pellet or loose powder)
Destructive (acid digestion)
Analysis Time
~5-10 minutes per sample
~1-5 minutes per sample
Slower due to digestion, but fast instrument time
Destructive?
Yes
No
Yes
Typical Sensitivity
% level
ppm to %
ppb to ppm
Combustion (CHN) Analysis: The Gold Standard for Organic Composition
Combustion analysis, often performed using a CHNS/O elemental analyzer, is a robust and widely accepted method for determining the percentage of carbon, hydrogen, and nitrogen in organic compounds.[3] For halogenated compounds like 4-Bromo-3-methylbenzofuran, specific considerations are necessary.
The Causality Behind the Method
The core of CHN analysis is the complete combustion of the sample in a pure oxygen environment at high temperatures (typically >900°C).[3] This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). The bromine is converted to hydrogen bromide (HBr) and other bromine species. These combustion products are then passed through a series of traps and columns to separate them before they are detected by a thermal conductivity detector (TCD).
For halogenated compounds, the key experimental choice is the inclusion of specific scrubbing reagents in the combustion tube to trap the resulting halogens, which can interfere with the detection of other elements and damage the instrument.
Experimental Protocol: CHN Analysis of 4-Bromo-3-methylbenzofuran
This protocol is a self-validating system, incorporating blanks, standards, and checks to ensure data integrity.
Caption: Workflow for CHN analysis of 4-Bromo-3-methylbenzofuran.
Step-by-Step Methodology:
Instrument Preparation: Ensure the CHN analyzer is calibrated with a certified standard, such as acetanilide. The combustion and reduction tubes should be packed with appropriate reagents, including a halogen-scrubbing agent like silver tungstate on a support.
Sample Preparation: Accurately weigh 1-2 mg of the finely ground 4-Bromo-3-methylbenzofuran into a pre-cleaned tin capsule.
Encapsulation: Fold the tin capsule to securely enclose the sample, ensuring no loss of material.
Analysis: Place the encapsulated sample into the instrument's autosampler. Initiate the analysis sequence, which will drop the sample into the combustion furnace.
Data Acquisition and Analysis: The instrument software will automatically integrate the detector signals for CO₂, H₂O, and N₂ and calculate the weight percentages based on the initial sample weight and calibration.
Representative Data and Performance
Table 3: Representative CHN Analysis Data for a Brominated Aromatic Compound
Element
Theoretical %
Experimental % (Run 1)
Experimental % (Run 2)
Average %
Carbon (C)
51.21
51.15
51.25
51.20
Hydrogen (H)
3.34
3.31
3.35
3.33
Nitrogen (N)
0.00
<0.1
<0.1
<0.1
Note: This data is representative and based on the analysis of similar brominated aromatic compounds. Actual results may vary.
X-ray Fluorescence (XRF) Spectroscopy: A Rapid, Non-Destructive Approach
XRF is a powerful technique for elemental analysis that is particularly well-suited for rapid screening and quantification of elements from sodium to uranium.[1] Its non-destructive nature is a significant advantage when sample availability is limited.
The Causality Behind the Method
XRF operates by bombarding the sample with high-energy X-rays, which causes the ejection of inner-shell electrons from the atoms in the sample.[4] Outer-shell electrons then drop to fill these vacancies, emitting secondary (fluorescent) X-rays in the process. The energy of these emitted X-rays is characteristic of the element from which they originated, and their intensity is proportional to the concentration of that element.
For solid organic samples like 4-Bromo-3-methylbenzofuran, a key experimental choice is the sample preparation method. Creating a pressed pellet from the powdered sample ensures a flat, homogeneous surface for analysis, which is crucial for obtaining accurate and reproducible results.[5]
Experimental Protocol: XRF Analysis of 4-Bromo-3-methylbenzofuran
This protocol outlines a self-validating system for the quantitative analysis of bromine.
Caption: Workflow for XRF analysis of 4-Bromo-3-methylbenzofuran.
Step-by-Step Methodology:
Sample Homogenization: Grind the 4-Bromo-3-methylbenzofuran sample to a fine, uniform powder (typically <50 µm) to minimize particle size effects.
Binder Addition: Mix the powdered sample with a binder, such as cellulose or a wax-based binder, in a defined ratio (e.g., 4:1 sample to binder). This aids in creating a durable pellet.
Pellet Pressing: Place the mixture into a pellet die and press at 15-20 tons to form a solid, flat pellet.[5]
Instrument Calibration: Calibrate the XRF spectrometer using a set of standards with known bromine concentrations in a similar organic matrix.
Analysis: Place the sample pellet into the spectrometer and initiate the analysis. The instrument will measure the intensity of the bromine Kα and/or Lα lines.
Quantification: The software calculates the bromine concentration in the sample by comparing its fluorescence intensity to the calibration curve.
Representative Data and Performance
Table 4: Representative XRF Analysis Data for Bromine in an Organic Solid
Sample
Theoretical Br %
Experimental Br % (Run 1)
Experimental Br % (Run 2)
Average Br %
4-Bromo-3-methylbenzofuran
37.86
37.79
37.91
37.85
Note: This data is representative and based on the analysis of similar brominated organic compounds. Actual results may vary.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The Ultimate in Sensitivity
ICP-MS is a highly sensitive analytical technique capable of detecting and quantifying most elements of the periodic table at trace and ultra-trace levels.[6] While typically used for inorganic elemental impurities as outlined in USP <232> and <233>, it can be adapted for the analysis of bromine in organic matrices.[1][2]
The Causality Behind the Method
The core of ICP-MS involves introducing a liquid sample into a high-temperature argon plasma (~6,000-10,000 K), which desolvates, atomizes, and ionizes the sample. The resulting ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio.
For a solid organic compound like 4-Bromo-3-methylbenzofuran, the critical experimental choice is the sample preparation method. The solid sample must be completely digested to create a clear aqueous solution for introduction into the ICP-MS. Microwave-assisted acid digestion is a common and effective method for this purpose.[7]
Experimental Protocol: ICP-MS Analysis of 4-Bromo-3-methylbenzofuran
This protocol details a self-validating system for the determination of bromine, including crucial steps for complete digestion and accurate quantification.
Caption: Workflow for ICP-MS analysis of 4-Bromo-3-methylbenzofuran.
Step-by-Step Methodology:
Sample Weighing: Accurately weigh approximately 100 mg of the 4-Bromo-3-methylbenzofuran sample into a clean microwave digestion vessel.
Acid Addition: In a fume hood, carefully add an appropriate volume of concentrated nitric acid (HNO₃) to the vessel.
Microwave Digestion: Seal the vessel and place it in the microwave digestion system. Run a program with a gradual temperature ramp to a final temperature of around 200-220°C and hold for a sufficient time to ensure complete digestion.[7]
Dilution: After the vessel has cooled, carefully open it and dilute the digested sample to a known final volume with deionized water.
Instrument Calibration: Calibrate the ICP-MS with a series of bromine standards prepared in a matrix that matches the diluted sample matrix.
Analysis: Introduce the diluted sample into the ICP-MS and measure the signal for the bromine isotopes (⁷⁹Br and ⁸¹Br).
Quantification: The instrument software calculates the bromine concentration in the original sample based on the measured signal, the dilution factor, and the initial sample weight.
Representative Data and Performance
Table 5: Representative ICP-MS Analysis Data for Bromine in an Organic Matrix
Sample
Theoretical Br %
Experimental Br % (Run 1)
Experimental Br % (Run 2)
Average Br %
4-Bromo-3-methylbenzofuran
37.86
37.81
37.93
37.87
Note: This data is representative and based on the analysis of similar brominated organic compounds. Actual results may vary.
Conclusion: Selecting the Optimal Technique
The choice of the most appropriate elemental analysis technique for 4-Bromo-3-methylbenzofuran depends on the specific analytical goals.
Combustion (CHN) Analysis is the ideal method for verifying the overall organic composition (C and H percentages) and is a fundamental tool for confirming the identity and purity of the synthesized compound.
X-ray Fluorescence (XRF) Spectroscopy offers a rapid and non-destructive means of quantifying the bromine content, making it an excellent choice for high-throughput screening and quality control where sample preservation is important.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) , while requiring a more involved sample preparation process, provides the highest sensitivity and is the preferred method for trace and ultra-trace level determination of bromine and other elemental impurities, ensuring compliance with stringent pharmaceutical regulations.
By understanding the principles, protocols, and comparative performance of these techniques, researchers, scientists, and drug development professionals can make informed decisions to ensure the quality, safety, and efficacy of their compounds.
References
United States Pharmacopeia. <232> Elemental Impurities—Limits. USP-NF. [Link]
United States Pharmacopeia. <233> Elemental Impurities—Procedures. USP-NF. [Link]
PubChem. 4-Bromo-3-methylbenzofuran. National Center for Biotechnology Information. [Link]
American Elements. 4-Bromo-3-methylbenzo[d]isoxazole. [Link]
Royal Society of Chemistry. CHNS Elemental Analysers. AMCTB No 29. [Link]
Specac Ltd. Checklist for making XRF pellets. [Link]
ResearchGate. Determination of Bromine in Plastics by ICP-MS Using Microwave Digestion. [Link]
A Senior Application Scientist's Guide to the Safe Disposal of 4-Bromo-3-methylbenzofuran
As researchers and developers in the pharmaceutical and chemical sciences, our work with novel compounds like 4-Bromo-3-methylbenzofuran is foundational to discovery. Benzofuran scaffolds are integral to medicinal chemis...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and developers in the pharmaceutical and chemical sciences, our work with novel compounds like 4-Bromo-3-methylbenzofuran is foundational to discovery. Benzofuran scaffolds are integral to medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] However, the privilege of working with such molecules carries the profound responsibility of ensuring their safe handling and disposal. The presence of a bromine atom classifies 4-Bromo-3-methylbenzofuran as a halogenated organic compound, placing it in a specific category of chemical waste that requires rigorous and informed disposal procedures to protect both laboratory personnel and the environment.[3][4]
This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 4-Bromo-3-methylbenzofuran, grounded in established safety protocols and regulatory standards. Our objective is to move beyond mere procedural lists, offering a framework built on the causality behind each recommendation, ensuring a self-validating system of safety and compliance.
Hazard Assessment & Chemical Profile
Understanding the inherent chemical properties and associated hazards of a substance is the critical first step in defining its disposal pathway. The disposal protocol for 4-Bromo-3-methylbenzofuran is directly dictated by its classification as a hazardous, halogenated organic compound. While a specific Safety Data Sheet (SDS) for this exact compound is not available, we can synthesize a reliable hazard profile from SDS data for structurally similar benzofurans and brominated aromatics.
Table 1: Synthesized Chemical and Hazard Profile
Property
Description / Value
Implication for Disposal Protocol
Chemical Class
Halogenated Organic Compound
Must be segregated into a dedicated "Halogenated Waste" stream.[4][5] Mixing with non-halogenated solvents prevents solvent recovery and dramatically increases disposal costs.[4]
Physical State
Likely a solid at room temperature.
Spills will involve solid particulates; avoid creating dust during cleanup.[6][7]
Acute Toxicity
Harmful if swallowed (Acute Toxicity, Oral, Category 4).[6][8][9]
Prevent ingestion by wearing appropriate PPE and washing hands thoroughly after handling.[8] Do not dispose of down the drain.[7]
Requires use of chemical-resistant gloves and safety goggles to prevent contact.[8]
Respiratory Hazards
May cause respiratory irritation (STOT SE 3).[6][8][9]
All handling and waste packaging should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[10]
Environmental Hazards
The parent benzofuran is harmful to aquatic life with long-lasting effects.[11]
Prevent release to the environment. Do not allow the product to enter drains.[9]
| Combustion Products | May emit toxic fumes, including carbon oxides and hydrogen bromide, in a fire.[12] | Waste containers should be stored away from ignition sources.[13] |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling 4-Bromo-3-methylbenzofuran for any purpose, including disposal, the following minimum PPE must be employed. The rationale for each piece of equipment is directly linked to the hazards identified above.
Eye Protection : Wear chemical splash goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards. The serious eye irritation hazard necessitates this level of protection.[6]
Hand Protection : Use nitrile or neoprene gloves. Inspect gloves for integrity before use and change them immediately if contamination occurs. The compound's classification as a skin irritant demands a robust barrier.[10] Wash hands thoroughly with soap and water after removing gloves.[8]
Body Protection : A fully buttoned, long-sleeved laboratory coat is required to protect against accidental skin contact.
Respiratory Protection : All weighing, handling, and packaging of waste must be performed within a properly functioning and certified laboratory chemical fume hood to mitigate the risk of respiratory tract irritation.[10]
Waste Segregation & Collection Protocol
The cornerstone of proper chemical disposal is meticulous waste segregation at the point of generation. Because 4-Bromo-3-methylbenzofuran is a halogenated organic compound, it must never be mixed with non-halogenated solvent waste.
Step-by-Step Collection Procedure:
Select the Correct Waste Container : Obtain a designated "Halogenated Organic Waste" container from your institution's Environmental Health & Safety (EHS) department.[4] This container should be made of a compatible material (e.g., polyethylene) and must be clearly labeled.
Labeling : Affix a hazardous waste label to the container before adding any waste.[10] The label must include the words "Hazardous Waste," the full chemical name ("4-Bromo-3-methylbenzofuran"), and any other components of the waste stream with their approximate concentrations.
Transferring Waste :
Solid Waste : Carefully transfer solid 4-Bromo-3-methylbenzofuran and any grossly contaminated items (e.g., weighing paper, contaminated gloves) into a dedicated "Halogenated Solid Waste" container. Use tools like a spatula to avoid generating dust.[7]
Liquid Waste (Solutions) : If the compound is in solution, transfer the liquid into the "Halogenated Liquid Waste" container. Ensure that all solvents in the mixture are also compatible with the container.
Container Management : Keep the waste container securely closed at all times, except when actively adding waste.[14] This prevents the release of vapors and protects against spills. Store the container in a designated satellite accumulation area that is away from incompatible materials and sources of ignition.[10][13]
Final Disposal : Once the container is full or is no longer being used, complete the hazardous waste label and arrange for pickup through your institution's EHS department or a licensed waste disposal contractor.[10][11]
Spill Management Protocol
Accidents happen, and a clear, rehearsed spill response plan is a critical component of laboratory safety.
For a Small Spill (a few grams):
Alert & Isolate : Alert personnel in the immediate area. Ensure the spill is contained within the chemical fume hood.
Don PPE : Wear the full PPE described in Section 2.
Contain & Absorb : Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[9] Do not use combustible materials like paper towels as the primary absorbent.
Collect : Carefully sweep or scoop the absorbed material into a sealable, airtight, and compatible waste container.[7] Avoid creating dust.
Decontaminate : Wipe the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. The cleaning materials must also be disposed of as halogenated hazardous waste.
Package & Label : Seal the container with the spill cleanup debris, label it clearly as "Spill Debris: 4-Bromo-3-methylbenzofuran" and dispose of it as halogenated hazardous waste.
For a Large Spill (outside of a fume hood):
Evacuate : Evacuate all personnel from the immediate area.
Isolate : Close the laboratory doors and prevent entry.
Alert : Contact your institution's emergency response team or EHS department immediately. Do not attempt to clean up a large spill yourself.
Final Disposal Pathway: A Decision Framework
The ultimate fate of 4-Bromo-3-methylbenzofuran waste is treatment and disposal by a licensed and permitted hazardous waste facility.[3][11] The primary method for destroying halogenated organic compounds is high-temperature incineration. This process must be conducted in specialized incinerators equipped with scrubbers and other pollution control devices to neutralize the acidic gases (like hydrogen bromide) produced during combustion.
The following diagram outlines the critical decision-making workflow for ensuring 4-Bromo-3-methylbenzofuran is routed into the correct disposal stream.
Personal protective equipment for handling 4-Bromo-3-methylbenzofuran
Essential Safety and Handling Guide for 4-Bromo-3-methylbenzofuran As a Senior Application Scientist, it is understood that the integrity of your research and your personal safety are paramount. This guide provides a com...
Author: BenchChem Technical Support Team. Date: February 2026
Essential Safety and Handling Guide for 4-Bromo-3-methylbenzofuran
As a Senior Application Scientist, it is understood that the integrity of your research and your personal safety are paramount. This guide provides a comprehensive framework for the safe handling, use, and disposal of 4-Bromo-3-methylbenzofuran. The protocols herein are designed to be self-validating, blending established safety standards with practical, field-proven insights to empower you to work with confidence and security.
Hazard Identification and Risk Assessment: The Foundation of Safety
Effective safety protocols begin with a thorough understanding of the potential hazards. 4-Bromo-3-methylbenzofuran, as a brominated aromatic heterocyclic compound, presents several risks that must be managed. The primary hazards are summarized below. While a specific Safety Data Sheet (SDS) for this exact molecule is not available, data from closely related analogues like 6-bromo-3-methylbenzofuran and 3-bromo-1-benzofuran provide a strong basis for risk assessment[1][2].
Ingestion can lead to systemic toxicity. This necessitates strict prohibitions on eating, drinking, or smoking in the laboratory and mandates thorough handwashing after handling[2][3].
Direct contact can cause localized inflammation, redness, and discomfort. This requires the use of appropriate chemical-resistant gloves and a lab coat to prevent dermal exposure[4].
Splashes or contact with airborne particles can result in significant eye damage. This makes chemical splash goggles or safety glasses with side shields a non-negotiable requirement[4][5].
Inhalation of dust or vapors can irritate the respiratory tract, leading to coughing and discomfort. All handling must be performed within a certified chemical fume hood to control airborne exposure[1][4][6].
Flammability
🔥
H226: Flammable liquid and vapor (for related compounds)[7]
Although the exact flammability is unclassified, related benzofurans are flammable. Therefore, it is critical to keep the compound away from heat, sparks, and open flames and to use non-sparking tools[7][8].
Mandatory Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered approach to PPE is critical to minimize all potential routes of exposure. The selection of each piece of equipment is deliberate and based on the specific hazards identified.
Nitrile gloves offer excellent general resistance to a wide variety of chemicals[9]. Double gloving is a best practice when handling hazardous compounds, as the outer glove can be removed immediately after a known or suspected contamination, protecting the inner glove and the user[10]. Always inspect gloves for integrity before use and change them every 30-60 minutes or immediately if contaminated[10].
Eye & Face (Ocular)
Chemical Splash Goggles or Safety Glasses with Side Shields
Goggles provide a full seal around the eyes, offering superior protection against splashes from all angles. For tasks with a significant splash risk, a face shield should be worn in addition to goggles[4][5][11].
Body (Dermal)
Flame-Retardant Laboratory Coat
A lab coat protects the skin and personal clothing from incidental contact and minor spills. The cuffs should be tucked into the inner pair of gloves to ensure a complete barrier[4][10].
Respiratory (Inhalation)
Certified Chemical Fume Hood
This is the primary engineering control to prevent inhalation of harmful vapors or dust. All manipulations of 4-Bromo-3-methylbenzofuran must be conducted within a properly functioning fume hood[1][4][6]. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is mandatory[4][12].
Foot
Closed-Toe Shoes
Shoes that fully cover the feet are required to protect against spills and falling objects[4].
Safe Handling and Operational Protocols
Adherence to a strict, step-by-step protocol is essential for minimizing risk during routine laboratory operations.
Workspace Preparation
Verify Fume Hood Certification: Before beginning any work, ensure the chemical fume hood has been certified within the last year and that the airflow is adequate.
Prepare the Work Surface: Cover the work surface with absorbent, plastic-backed bench paper. This will contain minor spills and simplify cleanup.
Assemble Materials: Place all necessary equipment (glassware, spatulas, reagents, waste containers) inside the fume hood before introducing the 4-Bromo-3-methylbenzofuran. This minimizes the need to move in and out of the hood, which can disrupt airflow.
Weighing and Transferring the Compound
Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and double nitrile gloves.
Tare the Weigh Vessel: Inside the fume hood, place a weigh boat or appropriate glassware on an analytical balance and tare it.
Transfer the Chemical: Using a clean, dedicated spatula, carefully transfer the desired amount of 4-Bromo-3-methylbenzofuran to the tared vessel. Perform this action slowly and deliberately to avoid generating airborne dust.
Seal the Source Container: Immediately and securely close the main container of the chemical after dispensing.
Clean Equipment: Wipe the spatula and any other contaminated reusable equipment with a solvent-moistened cloth (e.g., ethanol or isopropanol) and place the cloth in the designated solid hazardous waste container.
Preparing Solutions
Add Solvent to the Compound: Slowly add the desired solvent to the vessel containing the pre-weighed 4-Bromo-3-methylbenzofuran. Adding the solid to the solvent can increase the risk of splashing.
Ensure Compatibility: This compound is incompatible with strong oxidizing agents, strong acids, and strong bases[8][13]. Verify that your chosen solvent and other reagents are compatible.
Mixing: Use a magnetic stir bar or gentle manual swirling to dissolve the compound. If heating is required, use a controlled heating mantle and ensure the setup is secure. Avoid heating near open flames or other ignition sources[7].
Emergency Procedures: A Plan for When Things Go Wrong
Immediate and correct response to an emergency can significantly mitigate harm.
Personal Exposure
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[2][3][14][15].
Skin Contact: Remove all contaminated clothing while flushing the affected area with soap and water for at least 15 minutes under a safety shower. Seek medical attention if irritation persists[2][13][14][15].
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[2][15].
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Immediately call a poison control center or seek emergency medical attention[15].
Chemical Spill Response
The appropriate response depends on the scale of the spill. The following workflow provides a clear decision-making process.